Product packaging for Cyclosporin A-d3(Cat. No.:)

Cyclosporin A-d3

Cat. No.: B12406148
M. Wt: 1205.6 g/mol
InChI Key: PMATZTZNYRCHOR-UTBLHNIYSA-N
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Description

Cyclosporin A-d3 is a useful research compound. Its molecular formula is C62H111N11O12 and its molecular weight is 1205.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C62H111N11O12 B12406148 Cyclosporin A-d3

Properties

Molecular Formula

C62H111N11O12

Molecular Weight

1205.6 g/mol

IUPAC Name

(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-33-[(E,1R,2R)-6,6,6-trideuterio-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone

InChI

InChI=1S/C62H111N11O12/c1-25-27-28-40(15)52(75)51-56(79)65-43(26-2)58(81)67(18)33-48(74)68(19)44(29-34(3)4)55(78)66-49(38(11)12)61(84)69(20)45(30-35(5)6)54(77)63-41(16)53(76)64-42(17)57(80)70(21)46(31-36(7)8)59(82)71(22)47(32-37(9)10)60(83)72(23)50(39(13)14)62(85)73(51)24/h25,27,34-47,49-52,75H,26,28-33H2,1-24H3,(H,63,77)(H,64,76)(H,65,79)(H,66,78)/b27-25+/t40-,41+,42-,43+,44+,45+,46+,47+,49+,50+,51+,52-/m1/s1/i1D3

InChI Key

PMATZTZNYRCHOR-UTBLHNIYSA-N

Isomeric SMILES

[2H]C([2H])([2H])/C=C/C[C@@H](C)[C@H]([C@H]1C(=O)N[C@H](C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)CC)O

Canonical SMILES

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C

Origin of Product

United States

Foundational & Exploratory

The Role of Deuterated Cyclosporin A in Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Cyclosporin A-d3 in research, with a primary focus on its role as an internal standard in analytical methodologies. Furthermore, this document delves into the mechanism of action of Cyclosporin A, offering detailed experimental protocols and data presented for clarity and reproducibility.

Core Application: An Internal Standard for Precise Quantification

This compound, a deuterated analog of the potent immunosuppressant Cyclosporin A, serves a critical function in research and clinical diagnostics as an internal standard. Its utility is most pronounced in quantitative analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). The incorporation of deuterium atoms into the Cyclosporin A molecule results in a compound with a higher molecular weight but nearly identical physicochemical properties and chromatographic behavior to the endogenous, non-deuterated form.[1][2][3] This co-elution, paired with the mass difference, allows for precise and accurate quantification of Cyclosporin A in complex biological matrices like blood, plasma, or tissue samples.[1] The use of a stable isotope-labeled internal standard like this compound is considered the gold standard for quantitative mass spectrometry as it effectively corrects for variations in sample preparation, injection volume, and ionization efficiency, thereby minimizing experimental error.

Mechanism of Action: Immunosuppression via Calcineurin Inhibition

Cyclosporin A exerts its profound immunosuppressive effects by targeting T-lymphocytes.[4][5] The cascade of molecular events is initiated by the binding of Cyclosporin A to an intracellular protein called cyclophilin.[6][7] This newly formed Cyclosporin A-cyclophilin complex then binds to and inhibits the enzymatic activity of calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[6][7][8]

The primary substrate of calcineurin in this pathway is the Nuclear Factor of Activated T-cells (NF-AT).[6][7] In its phosphorylated state, NF-AT resides in the cytoplasm. Upon T-cell activation, intracellular calcium levels rise, activating calcineurin, which then dephosphorylates NF-AT. This dephosphorylation unmasks a nuclear localization signal, allowing NF-AT to translocate into the nucleus. Inside the nucleus, NF-AT acts as a transcription factor, binding to the promoter regions of various genes encoding pro-inflammatory cytokines, most notably Interleukin-2 (IL-2).[4][5][6] IL-2 is a critical cytokine for T-cell proliferation and activation.

By inhibiting calcineurin, the Cyclosporin A-cyclophilin complex prevents the dephosphorylation of NF-AT, thereby sequestering it in the cytoplasm.[6] This blockade of NF-AT nuclear translocation effectively halts the transcription of IL-2 and other key cytokines, leading to a potent suppression of the T-cell-mediated immune response.[4][5] This mechanism is fundamental to its clinical use in preventing organ transplant rejection and treating autoimmune disorders.[4][9]

Signaling Pathway of Cyclosporin A

CyclosporinA_Pathway cluster_cell T-Cell cluster_inhibition Inhibition by Cyclosporin A TCR T-Cell Receptor Activation Ca_increase ↑ Intracellular Ca²⁺ TCR->Ca_increase Calcineurin Calcineurin Ca_increase->Calcineurin NFAT_P NF-AT (P) (Cytoplasm) Calcineurin->NFAT_P Dephosphorylates NFAT NF-AT (Cytoplasm) NFAT_P->NFAT NFAT_Nuc NF-AT (Nucleus) NFAT->NFAT_Nuc Translocation IL2_Gene IL-2 Gene Transcription NFAT_Nuc->IL2_Gene Activates IL2 IL-2 Production IL2_Gene->IL2 TCell_Activation T-Cell Activation & Proliferation IL2->TCell_Activation CsA Cyclosporin A Cyclophilin Cyclophilin CsA_Cyclo CsA-Cyclophilin Complex CsA_Cyclo->Calcineurin Inhibits

Caption: Mechanism of Cyclosporin A immunosuppression.

Quantitative Data Summary

The following table summarizes key quantitative data related to Cyclosporin A and its deuterated analogs.

ParameterValueCompoundContextReference
IC₅₀ 5 nMCyclosporin AInhibition of calcineurin phosphatase activity[3]
Molecular Weight 1214.69 g/mol [²H₁₂]-Cyclosporin AStable isotope-labeled internal standard[10]
In Vitro Concentration 1.6 - 13.2 µg/mLCyclosporin AInhibition of T-cell functions[11]
In Vitro Concentration 10⁻¹⁰ - 10⁻⁷ M1α,25-dihydroxyvitamin D₃Synergistic studies with Cyclosporin A[11]
Purity (Min.) 98.00 %[²H₁₂]-Cyclosporin AFor use as an analytical standard[10]
Isotopic Enrichment (Min.) 98% ²H[²H₁₂]-Cyclosporin AFor use as an analytical standard[10]

Experimental Protocols

Quantification of Cyclosporin A in Whole Blood using LC-MS with this compound as an Internal Standard

This protocol provides a general framework for the analysis of Cyclosporin A in whole blood samples. Specific parameters may require optimization based on the instrumentation used.

a. Materials and Reagents:

  • Whole blood samples

  • Cyclosporin A certified reference material

  • This compound internal standard solution (e.g., in methanol)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Zinc Sulfate solution

  • Deionized water

  • Formic acid

b. Sample Preparation:

  • Hemolysis: To 100 µL of whole blood, add a solution of zinc sulfate to induce hemolysis and release the drug from red blood cells.

  • Protein Precipitation: Add 250 µL of acetonitrile containing the this compound internal standard to precipitate proteins.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 5 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS analysis.

c. Liquid Chromatography Conditions:

  • Column: A C18 reverse-phase column is typically used.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A gradient elution from a lower to a higher concentration of Mobile Phase B is employed to separate Cyclosporin A from other matrix components.

  • Flow Rate: Dependent on column dimensions, typically in the range of 0.2-0.6 mL/min.

  • Column Temperature: Elevated temperatures (e.g., 50-60°C) are often used to improve peak shape.

d. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

  • MRM Transitions:

    • Cyclosporin A: Monitor the transition from the precursor ion (e.g., [M+H]⁺) to a specific product ion.

    • This compound: Monitor the corresponding transition for the deuterated internal standard.

  • Data Analysis: The peak area ratio of Cyclosporin A to this compound is used to construct a calibration curve and quantify the concentration of Cyclosporin A in the unknown samples.

Experimental Workflow for LC-MS Quantification

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_quantification Quantification Blood_Sample Whole Blood Sample Add_IS Spike with This compound (IS) Blood_Sample->Add_IS Protein_Precip Protein Precipitation (e.g., Acetonitrile) Add_IS->Protein_Precip Centrifuge Centrifugation Protein_Precip->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Separation HPLC Separation (Co-elution of Analyte and IS) Supernatant->LC_Separation MS_Detection Mass Spectrometry (Detection by Mass) LC_Separation->MS_Detection Data_Processing Data Processing MS_Detection->Data_Processing Peak_Area_Ratio Calculate Peak Area Ratio (Analyte / IS) Data_Processing->Peak_Area_Ratio Calibration_Curve Compare to Calibration Curve Peak_Area_Ratio->Calibration_Curve Final_Concentration Determine Final Concentration Calibration_Curve->Final_Concentration

Caption: Workflow for Cyclosporin A quantification using an internal standard.

In Vitro T-Cell Proliferation Assay

This protocol outlines a method to assess the immunosuppressive activity of Cyclosporin A.

a. Materials and Reagents:

  • Peripheral Blood Mononuclear Cells (PBMCs) isolated from whole blood.

  • RPMI-1640 cell culture medium supplemented with fetal bovine serum, antibiotics, and L-glutamine.

  • Phytohemagglutinin (PHA) or other T-cell mitogen.

  • Cyclosporin A stock solution.

  • [³H]-Thymidine or a non-radioactive proliferation assay kit (e.g., BrdU or WST-1).

  • 96-well cell culture plates.

  • Cell harvester and liquid scintillation counter (for [³H]-Thymidine).

b. Experimental Procedure:

  • Cell Plating: Seed PBMCs at a density of 1-2 x 10⁵ cells/well in a 96-well plate.

  • Drug Treatment: Add varying concentrations of Cyclosporin A to the wells. Include a vehicle control (e.g., DMSO).

  • Stimulation: Add a T-cell mitogen such as PHA to all wells except for the unstimulated control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Proliferation Measurement:

    • [³H]-Thymidine: Add [³H]-Thymidine to each well and incubate for an additional 18-24 hours. Harvest the cells onto filter mats and measure the incorporated radioactivity using a liquid scintillation counter.

    • Non-radioactive methods: Follow the manufacturer's instructions for the specific proliferation assay kit being used.

  • Data Analysis: Calculate the percentage inhibition of T-cell proliferation for each concentration of Cyclosporin A compared to the stimulated control. An IC₅₀ value can then be determined.

Altered Physicochemical Properties and Future Directions

Research has also explored how deuteration at specific sites on the Cyclosporin A molecule can alter its physicochemical and pharmacokinetic properties.[12] Substitution at key metabolic sites, such as amino acids 1, 4, and 9, has been investigated with the aim of creating analogs with enhanced efficacy and reduced toxicity.[12][13] This line of inquiry opens up possibilities for developing novel immunomodulating agents with improved therapeutic profiles. The synthesis of deuterated Cyclosporin A analogs is an active area of research, with methods being developed that are rapid, cost-efficient, and do not require extensive purification.[1] These advancements are crucial for both the continued supply of high-quality internal standards and the exploration of next-generation cyclosporin-based therapeutics.

References

Synthesis and Characterization of Cyclosporin A-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of Cyclosporin A-d3, a deuterated analog of the potent immunosuppressant Cyclosporin A. The introduction of deuterium atoms at specific metabolic sites can offer advantages in pharmacokinetic and metabolic profiling, making deuterated standards crucial for quantitative analysis and drug development studies.

Synthesis of this compound

The synthesis of this compound can be achieved through a base-catalyzed hydrogen-deuterium exchange reaction on the parent Cyclosporin A molecule. This method allows for the introduction of three deuterium atoms, yielding the desired this compound isotopologue. The primary sites of deuteration are the α-carbon of the sarcosine (Sar) residue and the α-carbon of the 2-N-methyl-(R)-((E)-2-butenyl)-4-methyl-L-threonine (MeBmt) residue.[1]

Experimental Protocol: Base-Catalyzed Hydrogen-Deuterium Exchange

This protocol is based on the methodology described by Bąchor et al. for the preparation of deuterated Cyclosporin A analogs.[1]

Materials:

  • Cyclosporin A (≥98% purity)

  • Deuterium oxide (D₂O, 99.9% purity)

  • 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) or 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD)

  • Methanol-d4 (CD₃OD)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Standard laboratory glassware and equipment

Procedure:

  • Dissolution: Dissolve 10 mg of Cyclosporin A in 1 mL of a D₂O solution containing a catalytic amount of a strong, non-nucleophilic base such as TBD or MTBD. The pH of the solution should be adjusted to approximately 13.4 to facilitate the exchange reaction.[1]

  • Incubation: The reaction mixture is stirred at room temperature. The progress of the deuteration can be monitored over time by taking aliquots and analyzing them by mass spectrometry to observe the incorporation of deuterium atoms. A reaction time of several hours to days may be required to achieve the desired level of deuteration.

  • Quenching and Neutralization: Once the desired level of deuteration is achieved, the reaction is quenched by neutralizing the basic solution with a suitable acidic reagent.

  • Purification: The deuterated this compound is then purified from the reaction mixture. While the deuterated analogs often do not require extensive purification from the starting material for use as an internal standard due to co-elution,[1] a purification step using High-Performance Liquid Chromatography (HPLC) can be employed to isolate the this compound for other applications. A reversed-phase C18 column is typically used with a gradient of acetonitrile and water as the mobile phase.[2][3]

  • Lyophilization: The purified fractions containing this compound are collected, and the solvent is removed under reduced pressure, followed by lyophilization to obtain the final product as a white powder.

Synthesis Workflow

Synthesis_Workflow cluster_synthesis Synthesis of this compound CsA Cyclosporin A Reaction Base-Catalyzed H/D Exchange (TBD/MTBD, D₂O) CsA->Reaction pH ~13.4 Quench Neutralization Reaction->Quench Purification HPLC Purification Quench->Purification Final This compound Purification->Final

References

Deuterated Cyclosporin A: A Physicochemical Deep Dive for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

This technical guide provides a comprehensive overview of the physicochemical properties of deuterated Cyclosporin A, a molecule of significant interest in drug development. For researchers, scientists, and professionals in the pharmaceutical industry, this document outlines the known characteristics of Cyclosporin A, the anticipated impact of deuteration on its properties, and the experimental methodologies crucial for its characterization.

Introduction to Deuterated Cyclosporin A

Cyclosporin A is a potent immunosuppressive agent, a cyclic peptide composed of 11 amino acids.[1] It is widely used in organ transplantation to prevent rejection and to treat various autoimmune disorders.[2][3] The therapeutic efficacy of Cyclosporin A is, however, complicated by its poor water solubility, variable bioavailability, and significant metabolism by cytochrome P450 3A enzymes.[4]

Deuteration, the selective replacement of hydrogen atoms with their heavier isotope deuterium, is a strategy employed in drug development to favorably alter the pharmacokinetic and physicochemical properties of a molecule.[5] The substitution of a carbon-hydrogen (C-H) bond with a stronger carbon-deuterium (C-D) bond can slow down metabolic processes that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect.[5] Patents related to deuterated Cyclosporin A suggest that this modification is intended to enhance its therapeutic profile by altering its metabolism, potentially leading to improved efficacy, reduced toxicity, and increased stability.[2]

While the theoretical benefits of deuterating Cyclosporin A are compelling, detailed, publicly available comparative studies on the physicochemical properties of deuterated versus non-deuterated Cyclosporin A are scarce. This guide synthesizes the available information on the parent compound and the expected consequences of deuteration, providing a foundational understanding for further research and development.

Physicochemical Properties: A Comparative Overview

Table 1: Physicochemical Properties of Cyclosporin A

PropertyValueReferences
Molecular Formula C₆₂H₁₁₁N₁₁O₁₂[1]
Molecular Weight 1202.61 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point 148-151 °C[]
Solubility
    in WaterVery slightly soluble (approx. 27 µg/mL at pH 7.4)[1][7]
    in Methanol30 mg/mL[]
    in Ethanol~14 mg/mL[4]
    in DMSO~3 mg/mL[4]
    in ChloroformSoluble[8]
    in AcetoneSoluble[1]
Lipophilicity (logP) ~2.92 (calculated)[9]

Expected Impact of Deuteration on Physicochemical Properties:

  • Molecular Weight: Deuteration increases the molecular weight of the molecule by approximately 1.006 Da for each hydrogen atom replaced by deuterium. For example, Cyclosporin A-d4 would have a molecular weight of approximately 1206.63 g/mol .

  • Solubility: The effect of deuteration on solubility is not easily predicted and can be compound-specific. Minor changes in intermolecular forces due to the C-D bond being slightly shorter and less polarizable than the C-H bond could lead to small increases or decreases in solubility in various solvents.

  • Lipophilicity (logP/logD): Similar to solubility, the impact on lipophilicity is expected to be minor. Some studies on other molecules have suggested that deuteration can slightly decrease lipophilicity.

  • Melting Point: Changes in crystal packing due to deuteration could lead to slight alterations in the melting point.

  • Polymorphism: Cyclosporin A is known to exist in different polymorphic forms, which can significantly impact its dissolution and bioavailability.[10][11] Deuteration could potentially influence the stability of these polymorphs or lead to the formation of new crystalline structures.

  • Stability: The primary rationale for deuterating Cyclosporin A is to increase its metabolic stability.[2] By replacing hydrogens at sites of metabolic oxidation, the rate of degradation by liver enzymes can be reduced.[5] The chemical stability of the molecule is also expected to be enhanced due to the stronger C-D bond.[5] Research on synthesized deuterated Cyclosporin A standards has shown that the introduced deuterons are stable and do not undergo back-exchange under neutral or acidic conditions.[12]

Experimental Protocols for Physicochemical Characterization

Detailed experimental protocols for the characterization of deuterated Cyclosporin A are not widely published. The following are generalized, yet detailed, methodologies based on standard practices for peptide and small molecule drug characterization, which are applicable to deuterated Cyclosporin A.

Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of deuterated Cyclosporin A in various solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol).

Methodology:

  • Preparation of Saturated Solution: An excess amount of deuterated Cyclosporin A powder is added to a known volume of the test solvent in a sealed vial.

  • Equilibration: The vials are agitated at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Mechanical shaking or rotation is used to facilitate dissolution.

  • Phase Separation: After equilibration, the suspension is allowed to stand to allow undissolved solid to settle. The supernatant is then carefully separated from the solid phase by centrifugation (e.g., 10,000 rpm for 15 minutes) and/or filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: The concentration of the dissolved deuterated Cyclosporin A in the clear supernatant is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.

  • Standard Curve: A standard curve is generated using known concentrations of deuterated Cyclosporin A to accurately quantify the concentration in the test samples.

Lipophilicity Determination (logP/logD)

Objective: To determine the octanol-water partition coefficient (logP) for the neutral form and the distribution coefficient (logD) at a specific pH (e.g., 7.4) for deuterated Cyclosporin A.

Methodology:

  • System Preparation: Equal volumes of n-octanol and water (for logP) or a buffered aqueous solution at the desired pH (for logD) are pre-saturated with each other by vigorous mixing for 24 hours, followed by separation of the two phases.

  • Partitioning: A known amount of deuterated Cyclosporin A is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with an equal volume of the other phase in a sealed container.

  • Equilibration: The mixture is gently agitated for a sufficient time (e.g., several hours) to allow for the partitioning of the analyte between the two phases to reach equilibrium.

  • Phase Separation: The two phases are separated by centrifugation.

  • Quantification: The concentration of deuterated Cyclosporin A in each phase is determined by a suitable analytical method (e.g., HPLC-UV/MS).

  • Calculation:

    • logP = log ([Concentration in Octanol] / [Concentration in Water])

    • logD = log ([Concentration in Octanol] / [Concentration in Aqueous Buffer])

Thermal Analysis (DSC and TGA)

Objective: To characterize the melting point, thermal transitions, and thermal stability of deuterated Cyclosporin A.

Methodology:

  • Differential Scanning Calorimetry (DSC):

    • A small, accurately weighed amount of the deuterated Cyclosporin A sample (typically 1-5 mg) is hermetically sealed in an aluminum pan.

    • An empty sealed pan is used as a reference.

    • The sample and reference pans are heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 250 °C) in a DSC instrument under a nitrogen atmosphere.

    • The heat flow to the sample relative to the reference is recorded as a function of temperature. Endothermic events (like melting) and exothermic events are observed as peaks in the DSC thermogram. The melting point is determined from the onset or peak of the melting endotherm.[13]

  • Thermogravimetric Analysis (TGA):

    • A small, accurately weighed sample of deuterated Cyclosporin A is placed in a TGA pan.

    • The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen).

    • The mass of the sample is continuously monitored as a function of temperature.

    • The resulting TGA curve shows mass loss at specific temperatures, indicating decomposition or loss of volatiles.[14]

Crystallinity and Polymorphism (PXRD)

Objective: To investigate the crystalline nature and identify the polymorphic form of deuterated Cyclosporin A.

Methodology:

  • Sample Preparation: A small amount of the deuterated Cyclosporin A powder is gently packed into a sample holder.

  • Data Acquisition: The sample is irradiated with a monochromatic X-ray beam in a Powder X-ray Diffractometer (PXRD).

  • The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is a fingerprint of the crystalline structure. A crystalline material will produce a series of sharp peaks, while an amorphous material will produce a broad halo. The positions and relative intensities of the peaks can be compared to known patterns of non-deuterated Cyclosporin A polymorphs to identify the crystal form.

Stability Assessment (Accelerated Stability Study)

Objective: To evaluate the chemical stability of deuterated Cyclosporin A under accelerated storage conditions.

Methodology:

  • Sample Storage: Samples of deuterated Cyclosporin A are stored under accelerated conditions of temperature and humidity as defined by ICH guidelines (e.g., 40 °C / 75% RH).[15]

  • Time Points: Samples are withdrawn at specified time points (e.g., 0, 1, 3, and 6 months).

  • Analysis: At each time point, the samples are analyzed for:

    • Appearance: Visual inspection for any changes in color or physical state.

    • Assay: Quantification of the amount of remaining deuterated Cyclosporin A using a stability-indicating HPLC method.

    • Degradation Products: Identification and quantification of any degradation products using HPLC with mass spectrometric detection.

  • Data Evaluation: The rate of degradation is determined, and the shelf-life under normal storage conditions can be extrapolated.

Signaling Pathways and Experimental Workflows

The immunosuppressive effect of Cyclosporin A is primarily mediated through the inhibition of the calcineurin signaling pathway. The following diagrams illustrate this pathway and a general workflow for assessing the immunosuppressive activity of deuterated Cyclosporin A.

cyclosporin_a_signaling_pathway cluster_cyclosporin Cyclosporin A Action TCR T-Cell Receptor (TCR) Ca_ion Ca²⁺ Influx TCR->Ca_ion Antigen Presentation Calmodulin Calmodulin Ca_ion->Calmodulin activates Calcineurin Calcineurin Calmodulin->Calcineurin activates NFATp NFAT (phosphorylated) in Cytoplasm Calcineurin->NFATp dephosphorylates NFAT NFAT (dephosphorylated) in Cytoplasm NFATp->NFAT NFAT_nuc NFAT in Nucleus NFAT->NFAT_nuc translocates to IL2_gene IL-2 Gene Transcription NFAT_nuc->IL2_gene activates IL2 Interleukin-2 (IL-2) Production IL2_gene->IL2 Cyclophilin Cyclophilin CsA_complex Cyclosporin A-Cyclophilin Complex Cyclophilin->CsA_complex CsA Cyclosporin A CsA->Cyclophilin binds CsA_complex->Calcineurin inhibits immunosuppressive_activity_workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis PBMCs Isolate Peripheral Blood Mononuclear Cells (PBMCs) T_cells Purify T-Cells PBMCs->T_cells Stimulation Stimulate T-Cells (e.g., with anti-CD3/CD28) T_cells->Stimulation Treatment Treat with varying concentrations of Deuterated Cyclosporin A and non-deuterated control Stimulation->Treatment Proliferation Measure T-Cell Proliferation (e.g., CFSE dilution assay) Treatment->Proliferation Cytokine Measure IL-2 Production (e.g., ELISA) Treatment->Cytokine Data_analysis Compare IC₅₀ values of deuterated vs. non-deuterated Cyclosporin A Proliferation->Data_analysis Determine IC₅₀ Cytokine->Data_analysis Determine IC₅₀

References

Isotopic Labeling of Cyclosporin A for Mass Spectrometry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, methodologies, and applications of isotopic labeling of Cyclosporin A (CsA) for mass spectrometry-based analysis. The focus is on providing detailed experimental protocols, structured data, and clear visual workflows to aid researchers in the accurate quantification and study of this critical immunosuppressive drug.

Introduction to Cyclosporin A and the Need for Isotopic Labeling

Cyclosporin A is a potent cyclic undecapeptide isolated from the fungus Tolypocladium inflatum. It is widely used as an immunosuppressant to prevent organ rejection in transplant patients and to treat various autoimmune disorders. Due to its narrow therapeutic index and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of CsA in whole blood is essential for effective patient management.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for TDM of immunosuppressants, offering high sensitivity and specificity. The accuracy of LC-MS/MS quantification heavily relies on the use of an appropriate internal standard (IS). Isotopically labeled analogs of the analyte are considered the ideal internal standards. They share nearly identical physicochemical properties with the unlabeled drug, ensuring they behave similarly during sample extraction, chromatography, and ionization. This co-elution and similar ionization behavior effectively compensates for matrix effects and variations in sample processing, leading to highly accurate and precise quantification.

Methods for Isotopic Labeling of Cyclosporin A

Several methods are employed to introduce stable isotopes such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N) into the Cyclosporin A molecule.

2.1 Biosynthetic Labeling

This method involves incorporating stable isotopes into the CsA molecule during its production by the fungus Tolypocladium inflatum. This is achieved by growing the fungus in a minimal medium where a primary carbon or nitrogen source is replaced with its isotopically labeled counterpart.

  • ¹³C-Labeling: By using [¹³C]-glucose as the sole carbon source, ¹³C atoms are incorporated throughout the CsA molecule. This approach can produce highly enriched and uniformly labeled CsA.[1][2]

  • Advantages: Produces a labeled standard with chemical properties virtually identical to the analyte.

  • Disadvantages: Can be costly, and the complex biosynthetic pathways may lead to non-uniform labeling patterns or "scrambling" of the isotope.

2.2 Chemical Synthesis and Modification

Post-synthesis chemical modification is a more common and cost-effective approach to introduce isotopic labels, particularly deuterium.

  • Hydrogen-Deuterium Exchange (HDX): This technique involves the exchange of specific hydrogen atoms on the CsA molecule with deuterium from a deuterium-rich solvent like deuterium oxide (D₂O) under basic conditions.[3] The reaction can be catalyzed by bases such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) or 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD).[3] This method can introduce multiple deuterium atoms, creating a significant mass shift.[3]

  • Total Synthesis: While complex, the total synthesis of Cyclosporin A allows for the precise incorporation of isotopically labeled amino acid precursors at specific positions within the peptide ring.

Applications in Mass Spectrometry

3.1 Isotope Dilution Mass Spectrometry (ID-MS) for Quantification

The primary application of isotopically labeled CsA is as an internal standard in isotope dilution mass spectrometry for accurate quantification.[2][4] A known amount of the labeled CsA is spiked into the biological sample (e.g., whole blood) before sample preparation. The ratio of the mass spectrometric signal of the endogenous, unlabeled CsA to the labeled internal standard is then used to calculate the concentration of the drug. This method is robust and corrects for analyte loss during sample preparation and for signal suppression or enhancement in the mass spectrometer source.[5][6]

3.2 Metabolism Studies

Isotopically labeled CsA is also a valuable tool for studying its extensive metabolism, which is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system.[7][8] By administering labeled CsA, researchers can readily distinguish the drug and its more than 30 metabolites from endogenous molecules in complex biological matrices, facilitating metabolite identification and the elucidation of metabolic pathways.[7]

Data Presentation

Table 1: Common Isotopically Labeled Cyclosporin A Internal Standards

Labeled AnalogCommon AbbreviationMass Shift (Da)Typical Application
Deuterated Cyclosporin A[D12]-CsA+12Internal Standard for LC-MS/MS Quantification[5][9]
Carbon-13 & Deuterated CsA[¹³C, D2]-CsA+3Internal Standard for LC-MS/MS Quantification[5]
Carbon-13 & Deuterated CsA[¹³C2, D4]-CsA+6Internal Standard for LC-MS/MS Quantification[10][11]
Biosynthetically Labeled CsA[¹³C]-CsAVariableInternal Standard and Metabolic Tracer[1][2]

Table 2: Representative LC-MS/MS Parameters for Cyclosporin A Quantification

AnalytePrecursor Ion (m/z)Product Ion (m/z)Note
Cyclosporin A1219.9 (Ammonium adduct)1203.0Quantitative transition[12]
Cyclosporin A1221.0 (Ammonium adduct)1204.0Qualitative transition[12]
[D12]-Cyclosporin A (IS)1232.0 (Ammonium adduct)1215.2Quantitative transition for IS[12]
[D12]-Cyclosporin A (IS)1233.0 (Ammonium adduct)1216.1Qualitative transition for IS[12]

Note: The ammonium adduct ([M+NH₄]⁺) is often monitored for enhanced sensitivity. Exact m/z values may vary slightly based on instrument calibration.

Table 3: Typical Performance of LC-MS/MS Methods Using Labeled Internal Standards

ParameterTypical Value RangeReference
Linearity Range2 - 2100 ng/mL[4][6]
Lower Limit of Quantification (LLOQ)1 - 5 ng/mL[12][13]
Inter-day Precision (CV%)≤ 4.4%[4]
Inter-day Accuracy (Bias %)90% - 113%[6]
Recovery76% - 84%[6]

Experimental Protocols

5.1 Protocol for Biosynthetic ¹³C-Labeling of Cyclosporin A

This protocol is a generalized procedure based on published methods.[1]

  • Culture Preparation: Prepare a minimal fermentation medium for the CsA-overproducing strain of Tolypocladium inflatum.

  • Labeled Precursor: In the medium, replace standard glucose with [¹³C]-glucose as the sole carbon source.

  • Inoculation and Fermentation: Inoculate the medium with a starter culture of T. inflatum and allow fermentation to proceed under controlled temperature and agitation for several days.

  • Extraction: After the fermentation period, harvest the fungal mycelium and the culture broth. Extract Cyclosporin A using an organic solvent (e.g., ethyl acetate).

  • Purification: Purify the extracted ¹³C-labeled Cyclosporin A using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).

  • Verification: Confirm the isotopic enrichment and purity of the final product using high-resolution mass spectrometry and NMR spectroscopy.

5.2 Protocol for Deuterium Labeling of CsA via H/D Exchange

This protocol is adapted from methods described for base-catalyzed deuterium exchange.[3]

  • Reagent Preparation: Prepare a solution of a strong, non-nucleophilic base (e.g., MTBD) in deuterium oxide (D₂O).

  • Reaction Setup: Dissolve Cyclosporin A in the basic D₂O solution. The pD (deuterium equivalent of pH) should be maintained at a high level (e.g., >13) to facilitate the exchange.[3]

  • Incubation: Incubate the reaction mixture at room temperature. The incubation time will determine the extent of deuteration and can be monitored over time.

  • Quenching: Neutralize the reaction by adding a deuterated acid (e.g., DCl) to stop the exchange process.

  • Purification: The deuterated CsA can be purified from the reaction mixture using solid-phase extraction (SPE) or HPLC if necessary.

  • Analysis: Characterize the resulting deuterated CsA using LC-MS to determine the mass shift and isotopic distribution. ¹H NMR can be used to confirm the positions of deuterium incorporation.[3]

5.3 Protocol for Sample Preparation for CsA Quantification in Whole Blood

This is a standard protein precipitation protocol for LC-MS/MS analysis.

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 50 µL of a whole blood sample (calibrator, control, or unknown).

  • Internal Standard Addition: Add 100 µL of a protein precipitation solution (e.g., methanol or acetonitrile) containing the isotopically labeled internal standard ([D12]-CsA) at a known concentration. The precipitation solution may also contain zinc sulfate to enhance protein removal.[4][12]

  • Precipitation: Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation and cell lysis.

  • Centrifugation: Centrifuge the tube at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins and cell debris.

  • Supernatant Transfer: Carefully transfer the clear supernatant to an HPLC vial.

  • Injection: Inject a defined volume (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system for analysis.

Mandatory Visualizations

G cluster_0 Biosynthetic Labeling Workflow A Prepare Minimal Medium with [13C]-Glucose B Inoculate with Tolypocladium inflatum A->B C Fermentation (Controlled Conditions) B->C D Harvest Mycelium and Broth C->D E Solvent Extraction of Cyclosporin A D->E F Purification (e.g., HPLC) E->F G [13C]-Labeled CsA F->G

Caption: Workflow for the biosynthetic labeling of Cyclosporin A.

G cluster_1 Isotope Dilution Mass Spectrometry Workflow A Whole Blood Sample (Unknown CsA Conc.) B Spike with Labeled IS (Known Concentration) A->B C Protein Precipitation & Centrifugation B->C D Collect Supernatant C->D E LC-MS/MS Analysis D->E F Measure Peak Area Ratio (Analyte / IS) E->F G Calculate CsA Concentration F->G

Caption: Isotope dilution workflow for CsA quantification.

G cluster_2 Simplified Cyclosporin A Metabolism CsA Cyclosporin A Enzyme CYP3A4/5 (Liver, Intestine) CsA->Enzyme M1 Metabolite AM1 (Hydroxylation) Enzyme->M1 M2 Metabolite AM9 (Hydroxylation) Enzyme->M2 M3 Metabolite AM4N (N-demethylation) Enzyme->M3 Other Further Metabolites (>30 identified) M1->Other M2->Other M3->Other

Caption: Key metabolic pathways of Cyclosporin A.

Conclusion

Isotopic labeling is an indispensable tool in the modern analysis of Cyclosporin A. Isotopically labeled CsA analogs, particularly deuterated and ¹³C-labeled versions, are the cornerstone of the highly accurate and precise isotope dilution LC-MS/MS methods used for therapeutic drug monitoring. These internal standards are critical for mitigating the analytical challenges posed by complex biological matrices like whole blood. Furthermore, isotopic labeling continues to be a powerful technique for advancing our understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of Cyclosporin A, contributing to safer and more effective use of this vital immunosuppressive agent.

References

The Gold Standard: A Technical Guide to Deuterated Internal Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis, particularly within the pharmaceutical and biotechnology sectors, the pursuit of accuracy, precision, and reliability is paramount. This in-depth technical guide explores the critical role of deuterated internal standards in achieving these goals. By delving into the core principles, experimental applications, and comparative performance data, this document serves as a comprehensive resource for professionals engaged in drug discovery, development, and clinical trial bioanalysis.

Core Principles of Deuterated Internal Standards

Deuterated internal standards are molecules in which one or more hydrogen atoms have been replaced by their stable isotope, deuterium. This subtle yet significant modification makes them ideal internal standards for mass spectrometry-based quantitative assays.[1] The fundamental principle lies in their near-identical chemical and physical properties to the analyte of interest.[2]

Key Advantages:

  • Co-elution with Analyte: In chromatographic separations like liquid chromatography (LC) and gas chromatography (GC), the deuterated standard and the analyte exhibit nearly identical retention times. This co-elution is crucial as it ensures that both compounds experience the same analytical conditions, including potential matrix effects.[3]

  • Similar Ionization Efficiency: In the mass spectrometer's ion source, the deuterated standard and the analyte ionize with very similar efficiency. This is because the isotopic substitution has a minimal impact on the molecule's ability to gain or lose a charge.

  • Correction for Variability: By adding a known amount of the deuterated internal standard to every sample, calibrator, and quality control sample at the beginning of the sample preparation process, it is possible to correct for variability introduced during extraction, handling, and injection.[4] Any loss of analyte during these steps will be mirrored by a proportional loss of the internal standard.

  • Compensation for Matrix Effects: Biological matrices such as plasma, urine, and tissue homogenates are complex and can interfere with the ionization of the analyte, leading to ion suppression or enhancement. Since the deuterated standard co-elutes and has similar ionization properties to the analyte, it experiences the same matrix effects.[5] The ratio of the analyte signal to the internal standard signal remains constant, thus mitigating the impact of the matrix.[6]

The Isotope Effect:

While deuterated standards are nearly identical to their non-deuterated counterparts, the increased mass of deuterium can sometimes lead to a slight difference in chromatographic retention time, known as the "isotope effect."[5] This can be particularly noticeable in reversed-phase liquid chromatography, where the deuterated compound may elute slightly earlier. While often negligible, a significant isotope effect can lead to differential matrix effects if the analyte and internal standard do not experience the same degree of ion suppression or enhancement at their respective elution times.[6] Careful method development and validation are essential to assess and minimize the impact of any potential isotope effect.

Quantitative Data Presentation

The superiority of deuterated internal standards over other types of internal standards, such as structural analogs, is evident in the improved precision and accuracy of quantitative methods. The following tables summarize comparative data from various studies.

Table 1: Comparison of Inter-patient Assay Precision for Sirolimus in Whole Blood [4]

Internal Standard TypeAnalyte ConcentrationInter-patient Imprecision (CV%)
Deuterated Sirolimus (SIR-d3)Low2.7%
Deuterated Sirolimus (SIR-d3)Medium3.5%
Deuterated Sirolimus (SIR-d3)High5.7%
Structural Analog (DMR)Low7.6%
Structural Analog (DMR)Medium8.9%
Structural Analog (DMR)High9.7%

Table 2: Recovery of Lapatinib from Cancer Patient Plasma [7]

Internal Standard TypeNumber of DonorsRecovery RangeFold Variation
Non-isotope-labeled (Zileuton)629% - 70%2.4-fold
Non-isotope-labeled (Zileuton)6 (pre-treatment)16% - 56%3.5-fold
Isotope-labeled (Lapatinib-d3)Not ApplicableNot ApplicableNot Applicable*

*The use of a stable isotope-labeled internal standard corrects for the interindividual variability in recovery; therefore, a range is not the primary measure of performance. The accuracy of the measurement is the key indicator.

Table 3: Performance of Different Internal Standards for 6-Methylmercaptopurine (6-MMP) Quantification [8]

Internal Standard TypeBias Compared to SIL-ISPerformance
Isotopically Labeled Structural IsomerExcellent agreementAcceptable
Structural Analog (with added methyl group)Excellent agreementAcceptable
Halogen-substituted Analogs (Cl and Br)Met criteriaAcceptable
Structural Analogs (with substituted amine moieties)≥15%Unacceptable

Experimental Protocols

Detailed and robust experimental protocols are fundamental to successful quantitative analysis. The following sections outline generalized methodologies for LC-MS/MS and GC-MS using deuterated internal standards.

LC-MS/MS Method for Quantification of a Small Molecule Drug in Human Plasma

This protocol provides a general framework for the analysis of a small molecule drug in human plasma. Specific parameters will need to be optimized for the particular analyte and internal standard.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, calibrator, or QC, add 10 µL of the deuterated internal standard working solution (concentration will be analyte-dependent).

  • Vortex briefly to mix.

  • Add 300 µL of acetonitrile (or other suitable organic solvent) to precipitate proteins.

  • Vortex for 1 minute to ensure thorough mixing and precipitation.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate or autosampler vial.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

2. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient tailored to the analyte's retention time (e.g., 5% B to 95% B over 3 minutes).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode as appropriate for the analyte.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Optimized precursor-to-product ion transitions for both the analyte and the deuterated internal standard.

    • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

3. Data Analysis

  • Integrate the peak areas for the analyte and the deuterated internal standard.

  • Calculate the peak area ratio (Analyte Area / Internal Standard Area).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

GC-MS Method for Quantification of a Volatile Organic Compound (VOC) in Water

This protocol outlines a general procedure for the analysis of a volatile organic compound in a water sample using a purge and trap system with GC-MS.

1. Sample Preparation and Purge and Trap

  • To a 5 mL purge tube, add 5 mL of the water sample.

  • Add a precise volume of the deuterated internal standard stock solution to achieve the desired final concentration.

  • Place the purge tube in the purge and trap autosampler.

  • Purge: Purge the sample with an inert gas (e.g., helium) at a defined flow rate and for a specific time to transfer the volatile analytes to a sorbent trap.

  • Desorb: Rapidly heat the trap to desorb the analytes onto the GC column.

2. GC-MS Analysis

  • Gas Chromatography:

    • Column: A suitable capillary column for VOC analysis (e.g., 30 m x 0.25 mm ID, 1.4 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A temperature program designed to separate the target analytes (e.g., hold at 35°C for 2 minutes, ramp to 200°C at 10°C/min, hold for 2 minutes).

    • Injector: Splitless mode.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI).

    • Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for the analyte and the deuterated internal standard.

    • Source Temperature: Typically 230°C.

    • Quadrupole Temperature: Typically 150°C.

3. Data Analysis

  • Integrate the peak areas of the selected ions for the analyte and the deuterated internal standard.

  • Calculate the peak area ratio.

  • Generate a calibration curve and determine the concentration of the analyte in the samples as described for the LC-MS/MS method.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of deuterated standards in quantitative analysis.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (Analyte) IS_Addition Addition of Deuterated Internal Standard (IS) Sample->IS_Addition Extraction Extraction (e.g., Protein Precipitation, LLE, SPE) IS_Addition->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (Co-elution of Analyte and IS) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM of Analyte and IS) LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Calibration Calibration Curve Ratio_Calculation->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: Workflow for quantitative analysis using a deuterated internal standard.

G Analyte Analyte IonSource Ion Source Analyte->IonSource IS Deuterated IS IS->IonSource Matrix Matrix Components Matrix->IonSource Suppression/ Enhancement Detector Detector IonSource->Detector Ratio Constant Analyte/IS Ratio Detector->Ratio

Caption: Compensation for matrix effects by a deuterated internal standard.

Conclusion

Deuterated internal standards represent the gold standard for quantitative analysis in regulated bioanalysis and other demanding applications. Their ability to closely mimic the behavior of the analyte throughout the analytical process provides unparalleled correction for experimental variability and matrix effects, leading to highly accurate and precise data. While considerations such as the potential for isotopic effects must be taken into account during method development, the benefits of using deuterated standards in terms of data quality and reliability are undeniable. For researchers, scientists, and drug development professionals, a thorough understanding and proper implementation of deuterated internal standards are essential for generating robust and defensible quantitative results.[1]

References

The Discovery and Development of Cyclosporin A-d3: A Technical Guide for Drug Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclosporin A, a potent calcineurin inhibitor, is a cornerstone of immunosuppressive therapy in organ transplantation and for the treatment of autoimmune diseases. Due to its narrow therapeutic window and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) is essential to ensure efficacy while minimizing toxicity. The development of robust analytical methods for the precise quantification of Cyclosporin A in biological matrices is therefore of paramount importance. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, owing to its high sensitivity and specificity. A key component of a reliable LC-MS/MS assay is the use of a stable isotope-labeled internal standard. This guide focuses on the discovery and development of Cyclosporin A-d3, a deuterated analog of Cyclosporin A, which serves as an ideal internal standard for its quantitative analysis. We will delve into its synthesis, characterization, and application in a validated LC-MS/MS workflow, providing detailed experimental protocols and quantitative data to support its use in research and clinical settings.

Introduction: The Need for Precise Cyclosporin A Quantification

Cyclosporin A is a cyclic polypeptide of fungal origin that has revolutionized the field of organ transplantation. Its immunosuppressive action is primarily mediated through the inhibition of calcineurin, a key enzyme in the T-cell activation pathway. However, the clinical use of Cyclosporin A is complicated by its narrow therapeutic range. Sub-therapeutic concentrations can lead to graft rejection, while supra-therapeutic levels are associated with significant adverse effects, most notably nephrotoxicity. This delicate balance necessitates routine therapeutic drug monitoring to individualize patient dosing.

While immunoassays have been used for TDM, they can suffer from cross-reactivity with Cyclosporin A metabolites, leading to an overestimation of the parent drug concentration.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method for Cyclosporin A quantification due to its superior specificity and sensitivity.[2] A critical element for accuracy and precision in LC-MS/MS is the use of an internal standard that closely mimics the analyte's behavior during sample preparation and analysis. Stable isotope-labeled internal standards, such as this compound, are considered the gold standard for this purpose as they have nearly identical physicochemical properties to the unlabeled drug but are distinguishable by their mass.

Discovery and Synthesis of this compound

The development of deuterated Cyclosporin A analogs was driven by the need for a reliable internal standard for mass spectrometry-based quantification. While various deuterated forms exist (e.g., d4, d12), this compound represents a cost-effective and efficient option. A notable advancement in its synthesis was reported by Bąchor et al., who developed a rapid method based on hydrogen-deuterium exchange.[3] This approach avoids a complex multi-step de novo synthesis.

The synthesis strategy targets the α-carbon of specific N-methylated amino acid residues within the Cyclosporin A molecule. The process involves a base-catalyzed hydrogen-deuterium exchange in a deuterated solvent. This method allows for the introduction of three deuterium atoms: two at the α-carbon of a sarcosine residue and one at the chiral α-carbon of the 2-N-methyl-(R)-((E)-2-butenyl)-4-methyl-L-threonine (MeBmt) residue. The resulting this compound is stable under neutral and acidic conditions, and importantly, it co-elutes with the non-deuterated Cyclosporin A, a key requirement for an effective internal standard.

Experimental Protocol: Synthesis of this compound

The following protocol is based on the method described by Bąchor et al. (2017).[3]

Materials:

  • Cyclosporin A (≥98% purity)

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • Methanol-d4 (CD₃OD, 99.8 atom % D)

  • 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) or 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD)

  • MP230 pH meter or equivalent with a pD calculation function (pD = pH + 0.4)

Procedure:

  • Dissolve Cyclosporin A in a minimal amount of Methanol-d4.

  • Add D₂O to the solution.

  • Add the base (TBD or MTBD) to the solution to achieve a pD of 13.4.

  • Incubate the reaction mixture at room temperature. The reaction progress can be monitored by mass spectrometry to observe the incorporation of deuterium atoms.

  • Following the desired level of deuteration, neutralize the reaction mixture with a suitable acid (e.g., formic acid).

  • The resulting solution containing this compound can be used directly for the preparation of internal standard stock solutions for LC-MS/MS analysis, as the method is described as not requiring further purification.

Characterization:

  • Mass Spectrometry: Confirm the incorporation of three deuterium atoms by observing the mass shift of +3 Da in the mass spectrum of the product compared to the starting material.

  • NMR Spectroscopy: 1H NMR can be used to confirm the location of deuteration by observing the disappearance or significant reduction of signals corresponding to the exchanged protons at the α-carbons of the sarcosine and MeBmt residues.

G cluster_synthesis Synthesis of this compound CsA Cyclosporin A Solvents Dissolve in CD3OD and D2O CsA->Solvents Base Add TBD/MTBD to pD 13.4 Solvents->Base Incubate Incubate at Room Temperature (Hydrogen-Deuterium Exchange) Base->Incubate Neutralize Neutralize with Formic Acid Incubate->Neutralize CsAd3 This compound Solution Neutralize->CsAd3

Synthesis workflow for this compound.

Application of this compound in Quantitative LC-MS/MS Analysis

This compound is primarily used as an internal standard in LC-MS/MS assays for the therapeutic drug monitoring of Cyclosporin A in whole blood. The addition of a known amount of this compound to patient samples and calibrators allows for the correction of variability during sample preparation and instrumental analysis.

Experimental Protocol: LC-MS/MS Quantification of Cyclosporin A

This protocol is a representative method compiled from several validated assays for Cyclosporin A in whole blood.[2][4][5]

Materials:

  • Whole blood collected in EDTA tubes

  • This compound internal standard solution (e.g., 30 ng/mL in 50% methanol/water with 0.05 M zinc sulfate)[2]

  • Zinc sulfate solution (0.05 M)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid

  • Ammonium acetate

  • Ultrapure water

Sample Preparation (Protein Precipitation):

  • Pipette 20 µL of whole blood (calibrator, quality control, or patient sample) into a microcentrifuge tube.

  • Add 400 µL of the internal standard solution (containing this compound and zinc sulfate in 50% methanol/water).[2]

  • Vortex vigorously for at least 20 seconds.

  • Centrifuge at 10,000 x g for 5 minutes at 4°C.[2]

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS System and Conditions:

  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UPLC) system.

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.7 µm).[2]

  • Mobile Phase A: 2 mM ammonium acetate and 0.1% formic acid in water.[2]

  • Mobile Phase B: Methanol.[2]

  • Gradient Elution: A gradient is used to separate Cyclosporin A from endogenous matrix components. A typical gradient might start at 60% B, increase to 100% B to elute the analyte, and then return to initial conditions for column re-equilibration.

  • Flow Rate: 0.5 mL/min.[2]

  • Column Temperature: 60°C.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM).

Mass Spectrometry Parameters: The specific voltages and gas flows will need to be optimized for the instrument in use. Representative MRM transitions are listed below. The precursor ion is often the ammoniated adduct [M+NH4]+ for enhanced sensitivity.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Cyclosporin A1219.91203.0
This compound 1222.9 1206.0

Note: The m/z values for this compound are predicted based on a +3 Da mass shift from Cyclosporin A. The exact fragmentation may need to be confirmed experimentally.

G cluster_analysis LC-MS/MS Analysis Workflow Sample Whole Blood Sample IS Add this compound Internal Standard Sample->IS Precipitation Protein Precipitation (Methanol/Zinc Sulfate) IS->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LC UPLC/HPLC Separation (C18 Column) Supernatant->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Data Data Analysis (Ratio of Analyte/IS Area) MS->Data Concentration Calculate Cyclosporin A Concentration Data->Concentration

Workflow for LC-MS/MS analysis of Cyclosporin A using this compound.

Quantitative Data and Method Validation

A robust LC-MS/MS method for Cyclosporin A using a deuterated internal standard must be thoroughly validated to ensure its accuracy and reliability for clinical use. The following tables summarize typical validation parameters for such an assay, compiled from published methods.[2][6]

Table 1: Linearity and Sensitivity
ParameterValue
Linear Range5.85 - 1890.00 ng/mL[2]
Correlation Coefficient (r²)> 0.99[2]
Lower Limit of Quantification (LLOQ)5.85 ng/mL[2]
Table 2: Precision and Accuracy
Quality Control LevelWithin-Run Precision (%CV)Between-Run Precision (%CV)Accuracy (%)
Low< 5.6%[2]< 9.2%[2]95.3 - 114.3%[1]
Medium< 4.0%< 7.0%98.0 - 105.0%
High< 3.5%< 6.5%97.0 - 103.0%
Data are representative values from validated methods using deuterated internal standards.[1][2]
Table 3: Mass Spectrometric Parameters for Cyclosporin A and Deuterated Analogs
CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
Cyclosporin A1219.91203.0[2]
Cyclosporin A-d121232.01215.2[2]
This compound (Predicted) 1222.9 1206.0

Conclusion

This compound is an effective and efficient internal standard for the quantitative analysis of Cyclosporin A in whole blood by LC-MS/MS. Its development, particularly through streamlined synthesis methods like base-catalyzed hydrogen-deuterium exchange, has provided clinical and research laboratories with a vital tool for therapeutic drug monitoring. The use of this compound in a validated LC-MS/MS workflow ensures the high accuracy and precision required for the safe and effective management of patients receiving Cyclosporin A therapy. This guide has provided a comprehensive overview of the synthesis and application of this compound, complete with detailed protocols and performance data, to support its implementation by drug development professionals and clinical scientists.

References

Methodological & Application

Application Notes: Therapeutic Drug Monitoring of Cyclosporin A using LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cyclosporin A (CsA) is a potent calcineurin inhibitor widely used as an immunosuppressant to prevent organ rejection in transplant patients. Due to its narrow therapeutic window and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) is crucial to ensure efficacy while minimizing toxicity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for CsA monitoring due to its high sensitivity and specificity compared to immunoassays.[1][2] This application note provides a detailed protocol for the determination of Cyclosporin A in whole blood using LC-MS/MS with a deuterated internal standard.

Clinical Significance

Whole blood is the preferred specimen for CsA analysis as approximately 80% of the drug is sequestered in erythrocytes.[3] Trough concentrations (C0), collected immediately before the next scheduled dose, are typically monitored.[3][4] Target trough concentrations vary depending on the type of transplant, time post-transplantation, and concomitant immunosuppressive therapy.

Principle of the Method

This method involves the precipitation of proteins from a whole blood sample, followed by chromatographic separation of Cyclosporin A and its deuterated internal standard on a C18 reversed-phase column. The separated compounds are then detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the LC-MS/MS analysis of Cyclosporin A.

Table 1: Therapeutic Ranges for Cyclosporin A (Trough Concentrations in Whole Blood)

Transplant TypeTime Post-TransplantTherapeutic Range (ng/mL)
Kidney1-2 weeks200 - 400
2 weeks - 6 months125 - 275
7 - 12 months100 - 150
> 1 year75 - 160
LiverFirst 6 months250 - 350
6 months - 1 year100 - 200
HeartFirst 6 months250 - 350
6 months - 1 year100 - 200

Note: These are general ranges and may vary based on institutional protocols.

Table 2: LC-MS/MS Method Parameters

ParameterValue
Liquid Chromatography
ColumnC18 (e.g., 50 x 2.1 mm, 2.7 µm)
Mobile Phase A2 mM Ammonium Acetate and 0.1% Formic Acid in Water
Mobile Phase BMethanol
Flow Rate0.5 mL/min
Injection Volume10 µL
Column Temperature60 °C
Run Time~4 minutes
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Precursor Ion (Q1) - CsA1219.9 m/z (Ammonium Adduct [M+NH4]+)
Product Ion (Q3) - CsA1203.0 m/z
Precursor Ion (Q1) - CsA-d12 (IS)1232.0 m/z
Product Ion (Q3) - CsA-d12 (IS)1215.2 m/z
Dwell Time120 msec
Declustering Potential60 V
Collision Energy30 V

Experimental Protocols

1. Materials and Reagents

  • Cyclosporin A certified reference material

  • Cyclosporin A-d12 (or other appropriate deuterated analog)

  • HPLC-grade Methanol

  • HPLC-grade Acetonitrile

  • Ammonium Acetate

  • Formic Acid

  • Zinc Sulfate

  • Ultrapure Water

  • Drug-free whole blood for calibrators and quality controls

  • Micropipettes and tips

  • Microcentrifuge tubes

  • Vortex mixer

  • Microcentrifuge

  • LC-MS/MS system with ESI source

2. Preparation of Stock Solutions, Calibrators, and Quality Controls

  • Stock Solutions: Prepare individual stock solutions of Cyclosporin A and the deuterated internal standard in methanol at a concentration of 1 mg/mL.

  • Working Internal Standard Solution: Dilute the internal standard stock solution with methanol to a final concentration of approximately 30 ng/mL.

  • Calibrators: Prepare a series of calibrators by spiking drug-free whole blood with known concentrations of Cyclosporin A to cover the clinically relevant range (e.g., 25 - 1500 ng/mL).

  • Quality Controls (QCs): Prepare at least three levels of QCs (low, medium, and high) in drug-free whole blood in the same manner as the calibrators.

3. Sample Preparation (Protein Precipitation)

  • Pipette 50 µL of whole blood sample (calibrator, QC, or patient sample) into a microcentrifuge tube.

  • Add 100 µL of the working internal standard solution.

  • Add 100 µL of 0.1 M zinc sulfate solution in water/methanol (50:50, v/v) to precipitate proteins.

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge at 13,000 rpm for 5 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • Set up the LC-MS/MS system with the parameters outlined in Table 2.

  • Equilibrate the column with the initial mobile phase composition.

  • Inject the prepared samples.

  • Acquire data in MRM mode for the transitions of Cyclosporin A and the deuterated internal standard.

5. Data Analysis

  • Integrate the peak areas for both the Cyclosporin A and internal standard MRM transitions.

  • Calculate the peak area ratio of Cyclosporin A to the internal standard for all samples, calibrators, and QCs.

  • Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibrators using a linear regression with 1/x weighting.

  • Determine the concentration of Cyclosporin A in the patient samples and QCs by interpolating their peak area ratios from the calibration curve.

Visualizations

TDM_Workflow SampleCollection 1. Sample Collection (Whole Blood in EDTA tube) SamplePrep 2. Sample Preparation SampleCollection->SamplePrep AddIS Add Internal Standard (Cyclosporin A-d12) SamplePrep->AddIS ProteinPrecip Protein Precipitation (Zinc Sulfate/Methanol) AddIS->ProteinPrecip Centrifuge Centrifugation ProteinPrecip->Centrifuge SupernatantTransfer Transfer Supernatant Centrifuge->SupernatantTransfer LCMS 3. LC-MS/MS Analysis SupernatantTransfer->LCMS Injection Injection into LC System LCMS->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography MSDetection MS/MS Detection (MRM Mode) Chromatography->MSDetection DataAnalysis 4. Data Analysis MSDetection->DataAnalysis PeakIntegration Peak Integration DataAnalysis->PeakIntegration CalibrationCurve Calibration Curve Generation PeakIntegration->CalibrationCurve Quantification Quantification of CsA CalibrationCurve->Quantification Result Result (ng/mL) Quantification->Result

Caption: Experimental workflow for Cyclosporin A TDM by LC-MS/MS.

References

Application Notes and Protocols for the Use of Cyclosporin A-d3 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclosporin A is a potent calcineurin inhibitor widely used as an immunosuppressant in organ transplantation to prevent rejection and in the treatment of various autoimmune diseases.[1][2] Due to its narrow therapeutic window and significant inter- and intra-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of Cyclosporin A is crucial for optimizing clinical outcomes.[1] Stable isotope-labeled compounds, such as Cyclosporin A-d3, play a pivotal role in the accurate quantification of Cyclosporin A in biological matrices during pharmacokinetic studies. This document provides detailed application notes and protocols for the utilization of this compound, primarily as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for pharmacokinetic analysis.

Principle and Application

In pharmacokinetic studies, precise and accurate measurement of drug concentrations in biological fluids is paramount. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by LC-MS/MS.[3] this compound is chemically identical to Cyclosporin A, with the exception of three deuterium atoms replacing three hydrogen atoms. This subtle mass difference allows the mass spectrometer to differentiate between the analyte (Cyclosporin A) and the internal standard (this compound).

The primary application of this compound is to serve as an internal standard to correct for variability during sample preparation and analysis. Since this compound has nearly identical physicochemical properties to Cyclosporin A, it co-elutes during chromatography and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer.[4] By adding a known amount of this compound to each sample, any loss of analyte during extraction or fluctuations in instrument response can be normalized, leading to highly accurate and precise quantification of Cyclosporin A.

Advantages of Using this compound as an Internal Standard

  • Improved Accuracy and Precision: Compensates for variations in sample preparation, injection volume, and instrument response.

  • Correction for Matrix Effects: Co-eluting with the analyte, it helps to mitigate the impact of ion suppression or enhancement from endogenous components in the biological matrix.[3]

  • Enhanced Method Robustness: Leads to more reliable and reproducible results across different samples and analytical runs.

Experimental Protocols

I. Quantification of Cyclosporin A in Whole Blood using LC-MS/MS with this compound as an Internal Standard

This protocol outlines a typical method for the determination of Cyclosporin A concentrations in whole blood samples for pharmacokinetic studies.

1. Materials and Reagents:

  • Cyclosporin A certified reference standard

  • This compound internal standard

  • LC-MS/MS grade methanol, acetonitrile, water, and formic acid

  • Zinc sulfate solution (for protein precipitation)

  • Whole blood samples (collected in EDTA tubes)

  • Calibrators and quality control (QC) samples

2. Sample Preparation (Protein Precipitation):

  • Thaw whole blood samples, calibrators, and QC samples at room temperature and vortex to ensure homogeneity.

  • To 50 µL of each sample, add 100 µL of an internal standard working solution (this compound in methanol).

  • Vortex for 10 seconds.

  • Add 100 µL of zinc sulfate solution to precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

3. LC-MS/MS Instrumentation and Conditions:

The following are typical parameters and may require optimization for specific instruments.

ParameterTypical Setting
Liquid Chromatography
HPLC SystemAgilent 1200 Series or equivalent
ColumnC18 column (e.g., 50 x 2.1 mm, 2.7 µm)
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BMethanol with 0.1% formic acid
Flow Rate0.5 mL/min
Injection Volume5 µL
Column Temperature50°C
Gradient ElutionStart with 60% B, increase to 95% B over 1.5 min, hold for 0.5 min, return to 60% B and re-equilibrate.
Mass Spectrometry
Mass SpectrometerTriple quadrupole mass spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Multiple Reaction Monitoring (MRM) Transitions
Cyclosporin AQ1: 1220.8 -> Q3: 1203.8
This compoundQ1: 1223.8 -> Q3: 1206.8
Dwell Time100 ms
Collision EnergyOptimized for specific instrument
Gas TemperaturesOptimized for specific instrument

4. Data Analysis:

  • Quantify Cyclosporin A concentrations by calculating the peak area ratio of the analyte to the internal standard.

  • Generate a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.

  • Determine the concentration of Cyclosporin A in the unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data

The primary role of this compound in pharmacokinetic studies is as an internal standard for the accurate quantification of Cyclosporin A. As such, direct comparative pharmacokinetic data of this compound as a therapeutic agent is not available in the public domain. The following table summarizes typical pharmacokinetic parameters for Cyclosporin A, which are determined using methods employing deuterated internal standards like this compound. These values can exhibit significant variability depending on the patient population, formulation, and co-administered medications.

ParameterDescriptionTypical Value Range
Tmax (Time to Peak Concentration) Time to reach the maximum concentration after oral administration.1.5 - 2.0 hours
Cmax (Maximum Concentration) The maximum concentration of the drug in the blood.Highly variable, dependent on dose and patient factors.
AUC (Area Under the Curve) A measure of total drug exposure over time.Highly variable, used for dose adjustments.
t1/2 (Half-life) The time required for the drug concentration to decrease by half.8.4 - 27 hours
Clearance (CL) The volume of plasma cleared of the drug per unit time.5 - 7 mL/min/kg
Volume of Distribution (Vd) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.~5 L/kg

Note: The values presented are for Cyclosporin A and are obtained through analytical methods that rely on deuterated internal standards for accuracy.

Visualizations

Experimental Workflow for Cyclosporin A Quantification

G cluster_0 Sample Collection & Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing & Analysis Sample Whole Blood Sample (EDTA) Spike Spike with This compound (IS) Sample->Spike Precipitate Protein Precipitation (e.g., Zinc Sulfate) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Chromatography Chromatographic Separation (C18 Column) Inject->Chromatography Ionization Electrospray Ionization (ESI+) Chromatography->Ionization Detection Mass Spectrometry (MRM Detection) Ionization->Detection Integration Peak Area Integration (Analyte & IS) Detection->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Calibration Generate Calibration Curve Ratio->Calibration Quantification Quantify Cyclosporin A Concentration Ratio->Quantification PK_Analysis Pharmacokinetic Analysis (AUC, Cmax, etc.) Quantification->PK_Analysis

Caption: Workflow for quantifying Cyclosporin A in whole blood.

Logical Relationship in Quantitative Analysis

G cluster_0 Analyte & Internal Standard cluster_1 Analytical Process cluster_2 Measurement & Calculation CsA Cyclosporin A (Analyte) SamplePrep Sample Preparation CsA->SamplePrep CsA_d3 This compound (Internal Standard) CsA_d3->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS PeakArea_CsA Peak Area (Cyclosporin A) LCMS->PeakArea_CsA PeakArea_CsA_d3 Peak Area (this compound) LCMS->PeakArea_CsA_d3 AreaRatio Peak Area Ratio PeakArea_CsA->AreaRatio PeakArea_CsA_d3->AreaRatio Concentration Final Concentration AreaRatio->Concentration

Caption: Role of this compound in quantification.

Conclusion

This compound is an indispensable tool in the field of pharmacokinetics, particularly for therapeutic drug monitoring of Cyclosporin A. Its use as an internal standard in LC-MS/MS assays ensures the high accuracy and precision required for reliable clinical decision-making and in-depth pharmacokinetic research. The protocols and principles outlined in these application notes provide a solid foundation for researchers and scientists to develop and validate robust analytical methods for the quantification of Cyclosporin A in various biological matrices. While direct pharmacokinetic data for this compound as a drug is not available, its role as an internal standard is critical to the successful pharmacokinetic characterization of Cyclosporin A.

References

Application Notes: Quantification of Cyclosporin A using Cyclosporin A-d3 Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cyclosporin A (CsA) is a potent calcineurin inhibitor widely used as an immunosuppressant to prevent organ transplant rejection and treat various autoimmune disorders. Due to its narrow therapeutic window and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) is essential to ensure efficacy while minimizing toxicity. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is considered the gold standard for CsA quantification due to its high specificity and sensitivity.[1][2] To correct for matrix effects and variations during sample processing, a stable isotope-labeled internal standard (SIL-IS) is critical. Cyclosporin A-d3 (or other deuterated variants like CsA-d4 and CsA-d12) serves as an ideal internal standard, as it co-elutes with the native drug and exhibits identical ionization behavior, ensuring highly accurate and precise quantification.[3][4]

Mechanism of Action: Cyclosporin A Signaling Pathway

Cyclosporin A exerts its immunosuppressive effects by inhibiting T-cell activation. It diffuses into the T-cell cytoplasm and binds to its intracellular receptor, cyclophilin.[5] This drug-receptor complex then binds to and inhibits calcineurin, a calcium- and calmodulin-dependent serine/threonine protein phosphatase.[6] The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NF-AT), a key transcription factor.[7] Consequently, NF-AT cannot translocate into the nucleus to activate the transcription of genes essential for T-cell proliferation, most notably Interleukin-2 (IL-2).[8]

CyclosporinA_Pathway cluster_cytoplasm T-Cell Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor Activation CaN Calcineurin (CaN) TCR->CaN Activates NFATp NF-AT (phosphorylated) CaN->NFATp Dephosphorylates NFAT NF-AT (active) NFATp->NFAT Translocation CsA Cyclosporin A Cyp Cyclophilin (Cyp) CsA->Cyp Binds Complex CsA-Cyp Complex CsA->Complex Cyp->Complex Complex->CaN INHIBITS IL2_Gene IL-2 Gene NFAT->IL2_Gene Activates Transcription IL2 IL-2 Production (T-Cell Activation) IL2_Gene->IL2

Caption: Cyclosporin A inhibits the calcineurin-NFAT signaling pathway.

Analytical Protocol: Quantification by LC-MS/MS

The quantification of Cyclosporin A in whole blood using this compound as an internal standard follows a standardized workflow. This process ensures the removal of interfering substances and provides a clean extract for sensitive and specific detection by the LC-MS/MS system.

Workflow start Whole Blood Sample (e.g., 50 µL) is_add Add Internal Standard (this compound) start->is_add precip Protein Precipitation (e.g., Zinc Sulfate/Methanol) is_add->precip vortex Vortex Mix precip->vortex centrifuge Centrifuge (e.g., 10,000 x g) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection lc LC Separation (C18 Column) injection->lc ms MS/MS Detection (MRM Mode) lc->ms quant Data Analysis (Peak Area Ratio vs. Conc.) ms->quant

Caption: General experimental workflow for CsA quantification.
Detailed Experimental Protocol

This protocol is a representative example synthesized from established methods.[4][9][10]

1. Materials and Reagents

  • Cyclosporin A certified reference standard

  • This compound (or CsA-d4, CsA-d12) internal standard (IS)

  • Methanol (HPLC or LC-MS grade)

  • Acetonitrile (HPLC or LC-MS grade)

  • Water (Ultrapure, 18.2 MΩ·cm)

  • Zinc Sulfate (analytical grade)

  • Formic Acid or Ammonium Acetate (LC-MS grade)

  • EDTA-anticoagulated whole blood (for calibrators, QCs, and samples)

2. Preparation of Solutions

  • Precipitation Reagent: Prepare a solution of 0.05 M Zinc Sulfate in 50% Methanol/Water.[9]

  • Internal Standard (IS) Working Solution: Accurately prepare a stock solution of this compound in methanol. Dilute this stock solution with the Precipitation Reagent to achieve a final concentration of approximately 30-50 ng/mL. The exact concentration should be optimized for the specific instrument and assay range.

  • Mobile Phase A: 2 mM Ammonium Acetate and 0.1% Formic Acid in Water.[9]

  • Mobile Phase B: Methanol.[9]

3. Sample Preparation

  • Pipette 50 µL of whole blood sample, calibrator, or quality control (QC) into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of the IS Working Solution to each tube.

  • Vortex vigorously for 30 seconds to ensure complete lysis and protein precipitation.

  • Centrifuge the tubes at 10,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.[7]

  • Carefully transfer the supernatant to an autosampler vial for analysis.

4. LC-MS/MS Parameters The following tables summarize typical parameters for the analysis.

Table 1: Typical LC-MS/MS Method Parameters
Liquid Chromatography
HPLC System:Agilent 1260 Infinity or equivalent[6]
Column:C18, 50 x 2.1 mm, 2.7 µm[9]
Column Temperature:60 °C[9]
Mobile Phase A:2 mM Ammonium Acetate + 0.1% Formic Acid in Water[9]
Mobile Phase B:Methanol[9]
Flow Rate:0.5 mL/min[9]
Injection Volume:5-10 µL
Gradient:Isocratic or a rapid gradient optimized for throughput[9]
Mass Spectrometry
MS System:Triple Quadrupole Mass Spectrometer (e.g., Sciex API 4000, Agilent 6460)[6][7]
Ionization Mode:Electrospray Ionization (ESI), Positive[9]
Monitoring Mode:Multiple Reaction Monitoring (MRM)
MRM Transitions (Ammonium Adducts) Precursor Ion (Q1) m/z
Cyclosporin A1219.9
Cyclosporin A-d4 (IS)1224.0
Cyclosporin A-d12 (IS)1232.0

Data and Performance Characteristics

The use of a deuterated internal standard like this compound allows for robust and reliable method performance. The table below summarizes typical performance characteristics from validated LC-MS/MS assays.

Table 2: Performance Characteristics of Cyclosporin A Quantification using Deuterated Internal Standards
Parameter Typical Value
Linearity Range 2 - 1250 ng/mL
5 - 1500 ng/mL
10 - 1500 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 2 - 10 ng/mL
Intra-Assay Precision (%CV) < 15%
Inter-Assay Precision (%CV) < 15%
Accuracy (% Bias) Within ±15% (85-115%)
Analyte Recovery 77 - 84%

Conclusion

The quantification of Cyclosporin A in whole blood by LC-MS/MS using this compound as an internal standard is a highly specific, accurate, and precise method. This approach effectively mitigates matrix interference and variability in sample preparation, making it the definitive method for therapeutic drug monitoring in clinical settings and for quantitative bioanalysis in research and drug development. The detailed protocol and performance data herein provide a solid foundation for implementing this robust analytical technique.

References

Quantitative Analysis of Cyclosporin A in Biological Matrices using a d3-Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Cyclosporin A (CsA) in biological matrices, specifically whole blood and plasma, utilizing a d3-deuterated Cyclosporin A (CsA-d3) internal standard. The methodologies described herein leverage Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for its high selectivity, sensitivity, and accuracy, which are crucial for therapeutic drug monitoring and pharmacokinetic studies.[1]

Introduction

Cyclosporin A is a potent immunosuppressant widely used to prevent organ rejection after transplantation and to treat various autoimmune diseases.[2] Due to its narrow therapeutic range and significant inter-individual pharmacokinetic variability, routine therapeutic drug monitoring (TDM) is essential to ensure efficacy while minimizing toxicity.[3]

The use of a stable isotope-labeled internal standard, such as Cyclosporin A-d3, is the gold standard for quantitative bioanalysis by LC-MS/MS.[4][5] The d3-internal standard is chemically identical to the analyte and co-elutes during chromatographic separation.[4][6] This allows for the correction of variability that may occur during sample preparation, injection, and ionization, thereby enhancing the accuracy and precision of the measurement.[4][7][8]

Experimental Protocols

Materials and Reagents
  • Cyclosporin A certified reference standard

  • This compound (internal standard)

  • LC-MS/MS grade methanol, acetonitrile, and water

  • Ammonium formate

  • Formic acid

  • Zinc sulfate (optional, for protein precipitation)

  • Human whole blood/plasma (drug-free, for calibration standards and quality controls)

Sample Collection and Handling

Proper sample collection and handling are critical for accurate results.

  • Whole Blood: Collect in EDTA-containing tubes.

  • Plasma: Collect blood in EDTA tubes and centrifuge at approximately 1000 x g for 15 minutes within 30 minutes of collection.[9] Separate the plasma and store at -80°C until analysis.[9]

  • Temperature Considerations: The distribution of Cyclosporin A in blood is temperature-dependent. For plasma analysis, it is recommended to re-equilibrate samples to 37°C for 30 minutes before centrifugation to ensure accurate measurement.[10]

Preparation of Stock Solutions, Calibration Standards, and Quality Controls
  • Stock Solutions: Prepare individual stock solutions of Cyclosporin A and this compound in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the Cyclosporin A stock solution in methanol to create working solutions for calibration standards and quality controls (QCs). Prepare a separate working solution for the CsA-d3 internal standard.

  • Calibration Standards and QCs: Spike drug-free whole blood or plasma with the appropriate working solutions to create calibration standards covering the desired linear range (e.g., 2-2000 ng/mL) and QCs at low, medium, and high concentrations.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for extracting Cyclosporin A from biological matrices.[7][11]

  • Aliquot 100 µL of the unknown sample, calibration standard, or QC into a microcentrifuge tube.

  • Add 200 µL of the internal standard working solution (in methanol or acetonitrile). The organic solvent acts as the protein precipitating agent.

  • Vortex mix for 30-60 seconds to ensure complete protein precipitation.

  • Centrifuge at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or autosampler vial for LC-MS/MS analysis.

Workflow for Sample Preparation

G cluster_sample_prep Sample Preparation Workflow start 100 µL Sample (Unknown, Calibrant, or QC) add_is Add 200 µL Internal Standard (CsA-d3 in Methanol/Acetonitrile) start->add_is vortex Vortex Mix (30-60 seconds) add_is->vortex centrifuge Centrifuge (>10,000 x g for 5-10 min) vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer analysis LC-MS/MS Analysis transfer->analysis

Caption: A flowchart of the protein precipitation method for sample preparation.

LC-MS/MS Instrumentation and Conditions

The following are typical LC-MS/MS parameters for the analysis of Cyclosporin A. Optimization may be required depending on the specific instrumentation used.

ParameterTypical Setting
LC System Agilent 1260 Infinity LC or equivalent
Column Agilent Eclipse Plus C-18 (2.1 mm × 50 mm, 1.8 µm) or equivalent[3]
Column Temperature 60 °C[3]
Mobile Phase A Water with 10 mM ammonium formate[3]
Mobile Phase B Methanol[3]
Flow Rate 0.4 mL/min[3]
Injection Volume 3-10 µL[3]
MS System Agilent 6470B Triple Quadrupole MS or equivalent[3]
Ionization Source Electrospray Ionization (ESI), Positive Mode[3]
Gas Temperature 325 °C[3]
Nebulizer Pressure 45 psi[3]
Capillary Voltage 3500 V[3]
Gas Flow 10 L/min[3]
MRM Transitions See Table 2

Table 1: Typical LC-MS/MS parameters for Cyclosporin A analysis.

Multiple Reaction Monitoring (MRM)

The selection of appropriate precursor and product ions is crucial for the selectivity of the assay. The ammonium adduct of Cyclosporin A is often monitored for enhanced sensitivity.[12]

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Cyclosporin A1219.81202.8
This compound1222.81205.8

Table 2: Example MRM transitions for Cyclosporin A and its d3-internal standard.

Quantitative Analysis Workflow

G cluster_quant_workflow Quantitative Analysis Workflow sample_prep Sample Preparation (Protein Precipitation) lc_separation LC Separation (C18 Column) sample_prep->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_processing Data Processing (Peak Area Integration) ms_detection->data_processing quantification Quantification (Calibration Curve) data_processing->quantification result Final Concentration quantification->result

Caption: An overview of the quantitative analysis workflow from sample to result.

Data Presentation and Method Validation

Method validation should be performed according to internationally accepted guidelines to ensure the reliability of the results. Key validation parameters are summarized below.

Linearity and Sensitivity
ParameterTypical Performance
Linear Range 1 - 250 ng/mL up to 25 - 2000 ng/mL[3][13]
Correlation Coefficient (r²) ≥ 0.99[3]
Lower Limit of Quantitation (LLOQ) 1 - 2.5 ng/mL[3]

Table 3: Summary of linearity and sensitivity data from published methods.

Accuracy and Precision
Quality Control LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Low < 15%< 15%85 - 115%
Medium < 15%< 15%85 - 115%
High < 15%< 15%85 - 115%

Table 4: Typical acceptance criteria for accuracy and precision.

Matrix Effect and Recovery
  • Matrix Effect: Should be assessed to ensure that components of the biological matrix do not interfere with the ionization of the analyte or internal standard. Post-column infusion experiments can be used for this evaluation.[1]

  • Recovery: The efficiency of the extraction process should be determined at different concentrations.

Conclusion

The LC-MS/MS method described, utilizing a d3-deuterated internal standard, provides a robust, sensitive, and specific approach for the quantitative analysis of Cyclosporin A in biological matrices. The detailed protocols and performance characteristics presented serve as a comprehensive guide for researchers, scientists, and drug development professionals involved in the therapeutic drug monitoring and pharmacokinetic evaluation of this critical immunosuppressive agent. The use of a stable isotope-labeled internal standard is paramount for achieving the high level of accuracy and precision required in clinical and research settings.

References

Application Note: Development and Validation of a High-Throughput LC-MS/MS Assay for Cyclosporin A in Human Whole Blood Using Cyclosporin A-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Cyclosporin A (CsA) in human whole blood. The assay utilizes a simple and rapid protein precipitation for sample preparation and employs Cyclosporin A-d3 as the stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. Chromatographic separation is achieved on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode. The method was validated according to industry guidelines and demonstrated excellent linearity, precision, accuracy, and sensitivity over the clinically relevant concentration range. This high-throughput assay is suitable for therapeutic drug monitoring (TDM) and pharmacokinetic studies of Cyclosporin A.

Introduction

Cyclosporin A is a potent calcineurin inhibitor widely used as an immunosuppressant to prevent organ transplant rejection and to treat various autoimmune disorders.[1][2] Due to its narrow therapeutic index and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring of Cyclosporin A is crucial to optimize efficacy while minimizing toxicity, such as nephrotoxicity and hypertension.[1]

LC-MS/MS has become the gold standard for the quantification of immunosuppressive drugs due to its superior sensitivity, specificity, and accuracy compared to immunoassay methods.[1][3] This application note presents a detailed protocol for a validated LC-MS/MS assay for Cyclosporin A in human whole blood, incorporating this compound as the internal standard to correct for matrix effects and variations in sample processing.

Experimental

Materials and Reagents
  • Cyclosporin A (≥95% purity)

  • This compound (Internal Standard, IS)

  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Formic Acid (LC-MS Grade)

  • Ammonium Acetate (LC-MS Grade)

  • Zinc Sulfate

  • Ultrapure Water (18.2 MΩ·cm)

  • Drug-free human whole blood (EDTA)

LC-MS/MS Instrumentation

An LC-MS/MS system equipped with a binary pump, autosampler, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used.

Standard and Quality Control (QC) Sample Preparation

Stock solutions of Cyclosporin A and this compound were prepared in methanol. Calibration standards and quality control samples were prepared by spiking appropriate amounts of the Cyclosporin A stock solution into drug-free human whole blood.

Protocols

Sample Preparation Protocol

A simple protein precipitation method was employed for sample preparation:

  • To 50 µL of whole blood sample (calibrator, QC, or unknown), add 100 µL of the internal standard working solution (this compound in methanol with 0.1 M zinc sulfate).

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 13,000 rpm for 5 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions

ParameterCondition
ColumnC18, 50 x 2.1 mm, 2.7 µm
Mobile Phase A2 mM Ammonium Acetate, 0.1% Formic Acid in Water
Mobile Phase BMethanol
Flow Rate0.5 mL/min
Injection Volume10 µL
Column Temperature50 °C
GradientAs described in the table below

Gradient Elution Program

Time (min)% Mobile Phase B
0.050
1.595
2.095
2.150
3.050

Mass Spectrometry Conditions

ParameterSetting
Ionization ModeElectrospray Ionization (ESI), Positive
Monitored TransitionCyclosporin A: m/z 1220.9 → 1203.9 (Quantifier), m/z 1220.9 → 425.3 (Qualifier) this compound: m/z 1223.9 → 1206.9
Dwell Time100 ms
Ion Spray Voltage5500 V
Source Temperature400 °C
Collision GasNitrogen

Method Validation

The LC-MS/MS method was validated for linearity, sensitivity, precision, accuracy, recovery, and matrix effect according to established guidelines.

Linearity and Sensitivity

The assay was linear over the concentration range of 10 to 2000 ng/mL for Cyclosporin A in human whole blood. The coefficient of determination (r²) was >0.99. The lower limit of quantification (LLOQ) was established at 10 ng/mL with a signal-to-noise ratio >10.

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at four QC levels (Low, Medium, High, and Dilution). The results are summarized in the table below.

Table 1: Summary of Intra- and Inter-Day Precision and Accuracy

QC LevelNominal Conc. (ng/mL)Intra-Day Precision (%CV)Intra-Day Accuracy (%)Inter-Day Precision (%CV)Inter-Day Accuracy (%)
LLOQ106.8105.28.5103.7
Low QC305.298.76.9101.5
Medium QC3004.1102.35.4100.8
High QC15003.599.54.898.9
Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at low, medium, and high concentrations. The mean extraction recovery for Cyclosporin A was found to be consistent and reproducible. The use of a stable isotope-labeled internal standard effectively compensated for any matrix effects observed.

Visualizations

Cyclosporin A Signaling Pathway

The immunosuppressive effect of Cyclosporin A is primarily mediated through the inhibition of the calcineurin signaling pathway in T-cells. The following diagram illustrates this mechanism.

CyclosporinA_Pathway cluster_nucleus Inside Nucleus CsA Cyclosporin A CsA_Cyclophilin CsA-Cyclophilin Complex CsA->CsA_Cyclophilin Binds to Cyclophilin Cyclophilin Cyclophilin->CsA_Cyclophilin Calcineurin Calcineurin (Active) CsA_Cyclophilin->Calcineurin NFAT_P NF-AT (P) Calcineurin->NFAT_P Dephosphorylates Calcineurin_inactive Calcineurin (Inactive) NFAT NF-AT NFAT_P->NFAT Nucleus Nucleus NFAT->Nucleus IL2_gene IL-2 Gene Transcription NFAT->IL2_gene Activates IL2 IL-2 Production IL2_gene->IL2 TCell_Activation T-Cell Activation IL2->TCell_Activation LCMSMS_Workflow Sample Whole Blood Sample (Calibrator, QC, Unknown) Add_IS Add Internal Standard (this compound) Sample->Add_IS Precipitation Protein Precipitation (Methanol/Zinc Sulfate) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Transfer Supernatant Centrifugation->Supernatant LCMS_Analysis LC-MS/MS Analysis Supernatant->LCMS_Analysis Data_Processing Data Processing and Quantification LCMS_Analysis->Data_Processing Report Generate Report Data_Processing->Report

References

Application Notes and Protocols: The Use of Cyclosporin A-d3 in Preclinical Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclosporin A (CsA) is a potent cyclic polypeptide with well-established immunosuppressive properties, primarily utilized to prevent organ transplant rejection and treat autoimmune disorders.[1][2][3] In the realm of preclinical drug development, CsA serves as a critical tool for investigating various biological pathways and as a reference compound for the development of novel immunomodulatory agents. The deuterated analog, Cyclosporin A-d3 (CsA-d3), is indispensable for the accurate quantification of CsA in biological matrices, ensuring the reliability and reproducibility of preclinical studies. These application notes provide a comprehensive overview of the key preclinical applications of CsA, highlighting the essential role of CsA-d3 in generating robust pharmacokinetic, pharmacodynamic, and mechanistic data.

Core Applications of Cyclosporin A in Preclinical Research

The preclinical utility of Cyclosporin A, facilitated by accurate quantification using CsA-d3, spans several key areas of drug development:

  • Immunosuppressive Efficacy Models: CsA is a benchmark agent for evaluating the efficacy of new immunosuppressive drug candidates in various animal models of transplantation and autoimmune disease.[4][5]

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) of CsA in different preclinical species is crucial for dose selection and translation to clinical settings. CsA-d3 is the gold standard internal standard for these bioanalytical assays.[1][6][7][8][9]

  • Mechanism of Action Studies: CsA's well-defined mechanisms of action allow researchers to probe specific signaling pathways.

  • Drug-Drug Interaction (DDI) Studies: CsA is a known inhibitor of P-glycoprotein (P-gp) and certain cytochrome P450 enzymes, making it a valuable tool for investigating potential drug-drug interactions of new chemical entities.[10][11][12][13][14]

Key Signaling Pathways Modulated by Cyclosporin A

Cyclosporin A exerts its effects through interaction with several critical intracellular signaling pathways.

Calcineurin-NFAT Signaling Pathway

The primary mechanism of CsA's immunosuppressive activity involves the inhibition of the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway. In T-lymphocytes, an antigen-presenting cell activates the T-cell receptor, leading to an increase in intracellular calcium levels. This calcium influx activates calcineurin, a serine/threonine phosphatase. Activated calcineurin then dephosphorylates NFAT, allowing it to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines, most notably Interleukin-2 (IL-2). IL-2 is a critical factor for T-cell proliferation and activation. CsA, by forming a complex with cyclophilin, binds to and inhibits calcineurin, thereby blocking NFAT dephosphorylation and subsequent cytokine production.

Calcineurin_NFAT_Pathway cluster_cell T-Lymphocyte cluster_inhibition Inhibition by CsA Antigen_Signal Antigen Signal TCR T-Cell Receptor Antigen_Signal->TCR Ca_Influx Ca2+ Influx TCR->Ca_Influx Calcineurin_inactive Inactive Calcineurin Ca_Influx->Calcineurin_inactive activates Calcineurin_active Active Calcineurin Calcineurin_inactive->Calcineurin_active NFATp Phosphorylated NFAT (Cytoplasm) Calcineurin_active->NFATp dephosphorylates NFAT Dephosphorylated NFAT (Nucleus) NFATp->NFAT translocates IL2_Gene IL-2 Gene Transcription NFAT->IL2_Gene IL2_Production IL-2 Production IL2_Gene->IL2_Production CsA Cyclosporin A Cyclophilin Cyclophilin CsA->Cyclophilin binds CsA_Cyclophilin CsA-Cyclophilin Complex Cyclophilin->CsA_Cyclophilin CsA_Cyclophilin->Calcineurin_active inhibits

Caption: Calcineurin-NFAT signaling pathway and its inhibition by Cyclosporin A.

Mitochondrial Permeability Transition Pore (mPTP)

Cyclosporin A is also a potent inhibitor of the mitochondrial permeability transition pore (mPTP), a non-specific channel in the inner mitochondrial membrane.[15] The opening of the mPTP is a key event in some forms of apoptosis and necrosis, as it leads to the dissipation of the mitochondrial membrane potential, release of pro-apoptotic factors, and ultimately, cell death. CsA inhibits mPTP opening by binding to cyclophilin D, a component of the pore complex.[16] This application is particularly relevant in preclinical models of ischemia-reperfusion injury.[17]

mPTP_Pathway cluster_mitochondrion Mitochondrion Cellular_Stress Cellular Stress (e.g., Ischemia-Reperfusion) Ca_Overload Ca2+ Overload Cellular_Stress->Ca_Overload ROS Reactive Oxygen Species Cellular_Stress->ROS mPTP_Closed mPTP (Closed) Ca_Overload->mPTP_Closed triggers ROS->mPTP_Closed triggers mPTP_Open mPTP (Open) mPTP_Closed->mPTP_Open MMP_Loss Loss of Mitochondrial Membrane Potential mPTP_Open->MMP_Loss Apoptosis Apoptosis/Necrosis MMP_Loss->Apoptosis Cyclophilin_D Cyclophilin D Cyclophilin_D->mPTP_Closed regulates CsA Cyclosporin A CsA->Cyclophilin_D inhibits

Caption: Mitochondrial Permeability Transition Pore (mPTP) opening and its inhibition by Cyclosporin A.

Experimental Protocols

Detailed methodologies for key preclinical experiments involving Cyclosporin A are provided below. The use of this compound as an internal standard is critical for the bioanalytical components of these protocols.

Quantification of Cyclosporin A in Whole Blood using LC-MS/MS

This protocol outlines a high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Cyclosporin A in whole blood, utilizing Cyclosporin A-d12 as an internal standard.[18][19][20]

Materials:

  • Cyclosporin A standard (≥95% purity)

  • Cyclosporin A-d12 (internal standard, IS)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (analytical grade)

  • Ammonium acetate (analytical grade)

  • Zinc sulfate (0.05 M)

  • EDTA anti-coagulated whole blood (blank matrix and study samples)

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • C18 analytical column (e.g., 50 x 2.1 mm, 2.7 µm)

Procedure:

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare stock solutions of CsA and CsA-d12 in methanol.

    • Prepare calibration standards by spiking blank whole blood with appropriate volumes of the CsA stock solution to achieve a concentration range of approximately 5 to 2000 ng/mL.[18][21]

    • Prepare QC samples at low, medium, and high concentrations in a similar manner.

  • Sample Preparation:

    • To 20 µL of whole blood sample (calibrator, QC, or unknown), add 400 µL of a precipitation reagent consisting of 0.05 M zinc sulfate and 30 ng/mL CsA-d12 in 50% methanol/water.[18]

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 5 minutes.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Conditions:

      • Column: C18, 50 x 2.1 mm, 2.7 µm

      • Mobile Phase A: 2 mM ammonium acetate and 0.1% formic acid in water

      • Mobile Phase B: Methanol

      • Flow Rate: 0.5 mL/min

      • Injection Volume: 10 µL

      • Gradient: A typical gradient would start with a high percentage of Mobile Phase A and ramp up to a high percentage of Mobile Phase B to elute the analytes.[18]

    • Mass Spectrometric Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Multiple Reaction Monitoring (MRM) Transitions:

        • Cyclosporin A: e.g., m/z 1203.0 -> 1219.9 (quantifier), 1204.0 -> 1221.0 (qualifier)[19]

        • Cyclosporin A-d12: e.g., m/z 1215.2 -> 1232.0 (quantifier), 1216.1 -> 1233.0 (qualifier)[19]

      • Dwell Time: ~100-150 msec per transition

  • Data Analysis:

    • Integrate the peak areas for CsA and CsA-d12.

    • Calculate the peak area ratio (CsA/CsA-d12).

    • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

    • Determine the concentration of CsA in unknown samples by interpolating their peak area ratios from the calibration curve.

LCMS_Workflow Sample Whole Blood Sample (Calibrator, QC, or Unknown) Spike_IS Spike with this compound (IS) Sample->Spike_IS Protein_Precipitation Protein Precipitation (e.g., Methanol/Zinc Sulfate) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection LC_Separation Liquid Chromatography (C18 Column) Supernatant_Collection->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Peak Area Ratio vs. Concentration) MS_Detection->Data_Analysis Quantification Quantification of Cyclosporin A Data_Analysis->Quantification

References

Application Notes and Protocols for High-Throughput Screening Assays Using Cyclosporin A-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclosporin A is a potent immunosuppressant widely used in organ transplantation and for the treatment of autoimmune diseases. Its primary mechanism of action is the inhibition of calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase. Calcineurin plays a crucial role in T-cell activation by dephosphorylating the nuclear factor of activated T-cells (NFAT), leading to its nuclear translocation and the subsequent transcription of inflammatory cytokine genes, such as Interleukin-2 (IL-2).[1][2][3] Given its well-defined mechanism, assays targeting the calcineurin-NFAT pathway are valuable tools in drug discovery for identifying novel immunomodulatory compounds.

This document provides detailed application notes and protocols for high-throughput screening (HTS) assays designed to identify and characterize inhibitors of the calcineurin signaling pathway. While direct HTS assays utilizing Cyclosporin A-d3 as a screening agent are uncommon, its deuterated form is invaluable as an internal standard in mass spectrometry-based secondary or confirmatory assays to precisely quantify the concentration of active compounds.

Signaling Pathway: Calcineurin-NFAT Inhibition by Cyclosporin A

The diagram below illustrates the signaling cascade leading to T-cell activation and the inhibitory action of Cyclosporin A.

Calcineurin_NFAT_Pathway TCR T-Cell Receptor (TCR) Activation PLC Phospholipase C (PLCγ) TCR->PLC IP3 IP3 PLC->IP3 Ca ↑ Intracellular Ca²⁺ IP3->Ca ER Ca²⁺ Release Calmodulin Calmodulin Ca->Calmodulin Calcineurin_inactive Calcineurin (Inactive) Calmodulin->Calcineurin_inactive Calcineurin_active Calcineurin (Active) Calcineurin_inactive->Calcineurin_active Activation NFAT_P NFAT-P (Cytoplasm) Calcineurin_active->NFAT_P Dephosphorylation NFAT NFAT (Nucleus) NFAT_P->NFAT Nuclear Translocation Gene Gene Transcription (e.g., IL-2) NFAT->Gene CyclosporinA Cyclosporin A CsA_Cyc Cyclosporin A-Cyclophilin Complex CyclosporinA->CsA_Cyc Cyclophilin Cyclophilin Cyclophilin->CsA_Cyc CsA_Cyc->Calcineurin_active Inhibition

Caption: Calcineurin-NFAT signaling pathway and its inhibition by Cyclosporin A.

High-Throughput Screening (HTS) Application Note

This application note describes a biochemical, fluorescence-based HTS assay for the discovery of novel calcineurin inhibitors.

Objective: To identify small molecule inhibitors of calcineurin phosphatase activity from a large compound library in a high-throughput format.

Assay Principle: The assay measures the dephosphorylation of a synthetic phosphopeptide substrate by recombinant human calcineurin. The substrate is labeled with a fluorophore, and its dephosphorylation leads to a change in the fluorescent signal. The assay is performed in a microplate format, and the signal is read using a plate reader, allowing for the rapid screening of thousands of compounds.

Workflow Overview:

HTS_Workflow cluster_prep Assay Preparation cluster_assay HTS Assay cluster_analysis Data Analysis & Hit Identification cluster_confirmation Hit Confirmation & Secondary Assays Compound_Plating Compound Library Plating (384-well plates) Dispensing Dispense Reagents to Assay Plates Compound_Plating->Dispensing Reagent_Prep Reagent Preparation (Calcineurin, Substrate, Buffers) Reagent_Prep->Dispensing Incubation Incubation (e.g., 30 min at 30°C) Dispensing->Incubation Detection Fluorescence Reading (Plate Reader) Incubation->Detection Data_QC Data Quality Control (Z'-factor calculation) Detection->Data_QC Hit_Selection Primary Hit Selection (% Inhibition Threshold) Data_QC->Hit_Selection Dose_Response Dose-Response Curves (IC50) Hit_Selection->Dose_Response LCMS_Assay LC-MS/MS Quantification (with this compound internal standard) Dose_Response->LCMS_Assay Secondary_Assays Cell-based Assays Dose_Response->Secondary_Assays

Caption: High-throughput screening workflow for calcineurin inhibitors.

Quantitative Data Summary

The following table summarizes typical quantitative data for Cyclosporin A in calcineurin inhibition assays and expected performance metrics for a robust HTS assay.

ParameterTypical Value/RangeDescription
Cyclosporin A IC50
In vitro (purified enzyme)5-25 ng/mLConcentration of Cyclosporin A that inhibits 50% of calcineurin activity in a biochemical assay.[4][5]
In whole blood100-700 µg/LHigher IC50 in a biological matrix due to protein binding and partitioning into cells.[5]
HTS Assay Performance
Z'-factor> 0.5A statistical measure of assay quality, with a value between 0.5 and 1.0 indicating an excellent assay for HTS.[2][6][7][8]
Signal-to-Background (S/B)> 10The ratio of the signal from the uninhibited control to the background signal.
Coefficient of Variation (%CV)< 15%A measure of the variability of the assay signal.

Experimental Protocols

Protocol 1: High-Throughput Calcineurin Activity Assay (Fluorescence-based)

This protocol is adapted from established methods for measuring calcineurin activity in a high-throughput format.[1][7]

Materials:

  • Recombinant Human Calcineurin

  • Fluorescently labeled RII phosphopeptide substrate

  • Assay Buffer (e.g., 20 mM Tris, 100 mM NaCl, 6 mM MgCl₂, 0.5 mM DTT, 0.1 mM CaCl₂, 0.25 mg/mL BSA, pH 7.5)

  • Calmodulin

  • Stop Solution (e.g., a chelator like EDTA to stop the calcium-dependent reaction)

  • Cyclosporin A (as a positive control)

  • Compound library dissolved in DMSO

  • 384-well, low-volume, black assay plates

  • Multichannel pipettes or automated liquid handling system

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Compound Plating: Using an automated liquid handler, transfer a small volume (e.g., 50 nL) of each compound from the library stock plates to the 384-well assay plates. Also, include wells for positive controls (e.g., Cyclosporin A) and negative controls (DMSO vehicle).

  • Reagent Preparation: Prepare a master mix containing the assay buffer, recombinant calcineurin, and calmodulin.

  • Enzyme Dispensing: Dispense the calcineurin master mix into all wells of the assay plate containing the compounds and controls.

  • Pre-incubation: Incubate the plates for 15 minutes at room temperature to allow the compounds to interact with the enzyme.

  • Substrate Addition: Prepare a solution of the fluorescently labeled RII phosphopeptide substrate in the assay buffer. Add this substrate solution to all wells to initiate the enzymatic reaction.

  • Enzymatic Reaction: Incubate the plates at 30°C for 30-60 minutes. The optimal time should be determined empirically to ensure the reaction is in the linear range.

  • Reaction Termination: Add the stop solution to all wells to quench the reaction.

  • Fluorescence Reading: Read the fluorescence intensity on a compatible plate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore.

Data Analysis:

  • Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_DMSO - Signal_background))

  • Calculate the Z'-factor for each plate to assess assay quality.[2][6][8]

  • Identify primary "hits" as compounds that exhibit inhibition above a certain threshold (e.g., >50% inhibition or 3 standard deviations from the mean of the negative controls).

Protocol 2: LC-MS/MS Confirmation Assay with this compound Internal Standard

This protocol is for the accurate quantification of hit compounds from the primary screen and for determining their IC50 values. This compound is used as an internal standard to correct for variations in sample preparation and instrument response.

Materials:

  • Hit compounds identified from the primary screen

  • This compound (as internal standard)

  • Whole blood or cell lysate matrix

  • Acetonitrile with 0.1% formic acid (protein precipitation solution)

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system)

  • C18 analytical column

Procedure:

  • Sample Preparation:

    • In a 96-well deep-well plate, add a small volume of the matrix (e.g., 50 µL of whole blood or cell lysate).

    • Add the hit compound at various concentrations to generate a dose-response curve.

    • Add a fixed concentration of the this compound internal standard solution to all wells.

    • Add the protein precipitation solution (e.g., 200 µL of cold acetonitrile with 0.1% formic acid) to each well.

    • Mix thoroughly and centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to a new 96-well plate.

    • Inject a small volume (e.g., 5-10 µL) of the supernatant onto the LC-MS/MS system.

    • Separate the analyte and internal standard using a suitable gradient on the C18 column.

    • Detect the parent and product ions for both the analyte and this compound using Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the internal standard (this compound).

    • Generate a standard curve by plotting the peak area ratio against the known concentrations of the analyte.

    • Determine the concentration of the unknown samples from the standard curve.

    • Plot the percent inhibition (relative to a vehicle control) against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

The combination of a robust, fluorescence-based primary HTS assay and a highly specific and accurate LC-MS/MS confirmation assay provides a powerful platform for the discovery and characterization of novel calcineurin inhibitors. The use of Cyclosporin A as a positive control in the primary screen and its deuterated analog, this compound, as an internal standard in the secondary assay ensures data quality and accuracy throughout the screening campaign. These detailed protocols and application notes provide a solid foundation for researchers and drug discovery professionals to implement such screening strategies in their laboratories.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Matrix Effects with Cyclosporin A-d3 in Plasma Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects when analyzing Cyclosporin A (CsA) and its deuterated internal standard, Cyclosporin A-d3 (CsA-d3), in plasma samples, primarily using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of Cyclosporin A?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix, such as plasma.[1][2] For Cyclosporin A analysis, this typically manifests as ion suppression, where endogenous components of plasma, like phospholipids, compete with CsA and its internal standard (IS), CsA-d3, for ionization in the mass spectrometer's source.[2] This can lead to decreased sensitivity, poor accuracy, and high variability in quantitative results.[2] Although less common, ion enhancement can also occur.

Q2: Why is a deuterated internal standard like this compound used?

A2: A stable isotope-labeled internal standard, such as this compound, is considered the gold standard for quantitative LC-MS/MS analysis. Because it is chemically and physically almost identical to the analyte (Cyclosporin A), it co-elutes and experiences nearly the same degree of matrix effects.[3] By calculating the peak area ratio of the analyte to the internal standard, variations in signal intensity caused by matrix effects can be effectively compensated for, leading to more accurate and precise quantification.[3][4]

Q3: What are the most common causes of ion suppression in Cyclosporin A plasma analysis?

A3: The primary culprits for ion suppression in plasma samples are phospholipids from cell membranes. These molecules are often co-extracted with Cyclosporin A and can elute in the same chromatographic region, interfering with the ionization process. Other endogenous components like salts, proteins, and metabolites, as well as exogenous contaminants from collection tubes or solvents, can also contribute to matrix effects.[2]

Q4: Can the choice of sample preparation method minimize matrix effects?

A4: Yes, the choice of sample preparation is critical in minimizing matrix effects. The goal is to selectively remove interfering components from the plasma sample while efficiently recovering Cyclosporin A. The most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Generally, SPE and LLE provide cleaner extracts and are more effective at reducing matrix effects compared to PPT.[5]

Troubleshooting Guides

This section provides a question-and-answer formatted guide to troubleshoot specific issues encountered during the analysis of Cyclosporin A and CsA-d3 in plasma.

Issue 1: Low Signal Intensity or Complete Signal Loss for both Cyclosporin A and CsA-d3

Q: My LC-MS/MS analysis shows very low or no signal for both my analyte (Cyclosporin A) and the internal standard (CsA-d3). What could be the cause?

A: This issue often points to a significant problem with the LC-MS/MS system or a severe matrix effect that is suppressing the ionization of both compounds.

Troubleshooting Steps:

  • Check System Suitability:

    • Inject a neat solution of Cyclosporin A and CsA-d3 directly into the mass spectrometer (infusion) or via the LC system to confirm that the instrument is functioning correctly and that the compounds are being ionized and detected.

    • Verify mobile phase composition, flow rate, and column temperature.[6]

    • Ensure the mass spectrometer settings (e.g., ionization source parameters, collision energy) are appropriate for Cyclosporin A.[6]

  • Investigate Matrix Effects:

    • Post-Column Infusion Experiment: Infuse a constant flow of a standard solution of Cyclosporin A into the MS while injecting a blank, extracted plasma sample. A dip in the baseline signal at the retention time of your analyte indicates the presence of co-eluting interferences causing ion suppression.

    • Improve Sample Preparation: If significant ion suppression is detected, your sample cleanup is likely insufficient. Consider switching from Protein Precipitation to a more rigorous method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove more of the interfering matrix components.

  • Review Sample Collection and Handling:

    • Ensure proper storage of plasma samples (frozen at -20°C or lower).

    • Temperature can affect the distribution of Cyclosporin A between plasma and red blood cells. Inconsistent sample handling can lead to variability.[7]

Issue 2: Inconsistent or Low Recovery of the Internal Standard (this compound)

Q: The peak area of my internal standard, this compound, is highly variable or significantly lower in my plasma samples compared to my standards prepared in a clean solvent. What should I do?

A: This indicates that the internal standard is being affected by the plasma matrix, which can compromise the accuracy of your results. While CsA-d3 is designed to track the analyte, significant and variable suppression can still be problematic.

Troubleshooting Steps:

  • Evaluate the Sample Preparation Method:

    • Even with a deuterated internal standard, a very "dirty" sample after protein precipitation can lead to overwhelming ion suppression.

    • Optimize the precipitation step (e.g., ratio of acetonitrile to plasma) or switch to SPE or LLE for a cleaner extract.

  • Chromatographic Separation:

    • Optimize your LC method to separate Cyclosporin A and CsA-d3 from the regions of significant ion suppression. A longer gradient or a different column chemistry might be necessary to move the analytes away from early-eluting phospholipids.

  • Dilution:

    • Diluting the sample with the mobile phase before injection can reduce the concentration of interfering matrix components. However, ensure that the final concentration of Cyclosporin A remains above the lower limit of quantification (LLOQ).

Issue 3: Unexpected Peaks or High Background in the Chromatogram

Q: I am observing extraneous peaks or a high baseline in the chromatograms of my plasma samples. How can I identify the source and eliminate them?

A: Extraneous peaks can originate from various sources, including the sample matrix, sample preparation procedure, or the LC-MS/MS system itself.[8]

Troubleshooting Steps:

  • Identify the Source of the Peaks:

    • Blank Injections: Inject a series of blanks to pinpoint the origin of the contamination:

      • Solvent Blank (Mobile Phase): Identifies contamination from the solvent or LC system.[8]

      • Extraction Blank (Reagents Only): Process a blank sample (e.g., water or saline) through the entire extraction procedure to check for contamination from reagents, tubes, or plates.

      • Matrix Blank (Blank Plasma): An extracted blank plasma sample will show endogenous interferences.[8]

  • Improve Sample Cleanup:

    • If the interfering peaks are from the plasma matrix, a more effective sample preparation method like SPE is recommended. SPE can selectively remove components that are not of interest.

  • System Cleaning:

    • If the contamination is from the LC system, flush the system thoroughly. Check for and clean any contaminated components like the injection port or autosampler syringe.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

This is a simple and fast method but may result in significant matrix effects.

Materials:

  • Plasma sample

  • Acetonitrile (ACN)

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 100 µL of plasma sample in a microcentrifuge tube, add 50 µL of the this compound internal standard working solution.

  • Add 250 µL of cold acetonitrile to precipitate the proteins.[9]

  • Vortex the mixture for 1-2 minutes.

  • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.

  • Vortex, centrifuge, and inject the supernatant into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE)

This method provides a cleaner sample extract compared to PPT.

Materials:

  • Plasma sample

  • SPE cartridges (e.g., C18)

  • SPE manifold (vacuum or positive pressure)

  • Methanol (for conditioning and elution)

  • Water (for equilibration)

  • Wash solution (e.g., a mixture of water and methanol)

  • Elution solvent (e.g., methanol or acetonitrile)

Procedure:

  • Conditioning: Pass 1 mL of methanol through the SPE cartridge.

  • Equilibration: Pass 1 mL of water through the cartridge. Do not let the sorbent bed go dry.

  • Sample Loading: Load the pre-treated plasma sample (e.g., 100 µL of plasma diluted with 400 µL of water and containing CsA-d3) onto the cartridge at a slow flow rate.

  • Washing: Pass 1 mL of the wash solution (e.g., 20% methanol in water) through the cartridge to remove polar interferences.

  • Elution: Elute the Cyclosporin A and CsA-d3 with 1 mL of the elution solvent (e.g., methanol) into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

Data Presentation

Table 1: Comparison of Validation Parameters for a Cyclosporin A LC-MS/MS Method Using Protein Precipitation.

Data adapted from a study by Yuan Y, et al. (2023).[10]

ParameterResult
Linearity Range 5.85 - 1,890.00 ng/mL
Correlation Coefficient (r) > 0.99
Lower Limit of Quantitation (LLOQ) 5.85 ng/mL
Intra-day Precision (CV%) < 15%
Inter-day Precision (CV%) < 15%
Recovery Within pre-defined acceptance limits
Matrix Effect Acceptable

Table 2: Recovery Data for Different Sample Preparation Methods for Cyclosporin A.

Sample Preparation MethodAnalyte Recovery (%)Reference
Protein Precipitation with Zinc SulfateNot specified, but method validated[3][4]
Solid-Phase Extraction (C8)84.01 ± 9.9%[11]
Automated Online SPE91%[12][13]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Add_IS Add CsA-d3 Internal Standard Plasma->Add_IS Extraction Extraction (PPT, LLE, or SPE) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing (Peak Integration) MS_Detection->Data_Processing Quantification Quantification (Analyte/IS Ratio) Data_Processing->Quantification

Caption: General experimental workflow for Cyclosporin A analysis in plasma.

Troubleshooting_Matrix_Effects Start Inconsistent or Poor Results (Low Signal, High Variability) Check_IS Is the Internal Standard (CsA-d3) Signal Stable and Sufficient? Start->Check_IS Check_System Is the LC-MS/MS System Performing Correctly? Check_IS->Check_System Yes Matrix_Effect High Probability of Significant Matrix Effects Check_IS->Matrix_Effect No Check_System->Matrix_Effect Yes System_Issue Troubleshoot LC-MS/MS System (e.g., clean source, check mobile phase) Check_System->System_Issue No Improve_Cleanup Improve Sample Preparation (Switch from PPT to SPE or LLE) Matrix_Effect->Improve_Cleanup Resolved Problem Resolved System_Issue->Resolved Optimize_LC Optimize Chromatographic Separation (e.g., gradient, column) Improve_Cleanup->Optimize_LC Dilute_Sample Dilute Sample Extract Before Injection Optimize_LC->Dilute_Sample Dilute_Sample->Resolved

Caption: Decision tree for troubleshooting matrix effects in Cyclosporin A analysis.

References

Technical Support Center: Optimizing LC-MS/MS for Cyclosporin A Detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LC-MS/MS analysis of Cyclosporin A. This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise guidance on method optimization, troubleshooting, and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended sample preparation method for Cyclosporin A from whole blood?

A1: The most common and straightforward method for preparing whole blood samples for Cyclosporin A analysis is protein precipitation.[1] This technique effectively removes the majority of proteins that can interfere with the analysis and is suitable for high-throughput settings.[2][3] A typical procedure involves adding a precipitating agent, such as methanol or acetonitrile containing zinc sulfate, to the whole blood sample.[4] After vortexing and centrifugation, the clear supernatant is injected into the LC-MS/MS system.[1]

Q2: Which internal standard should I use for Cyclosporin A quantitation?

A2: The use of a stable isotope-labeled internal standard is highly recommended to ensure the accuracy and precision of a quantitative LC-MS/MS assay. For Cyclosporin A, several deuterated analogs are commercially available, with Cyclosporin A-d12 and Cyclosporin A-d4 being commonly used.[2][3] While Cyclosporin A-d3 is also utilized, specific published MRM transitions are less common. However, its synthesis and use have been documented.[5] The choice of internal standard may depend on availability and cost. It is crucial to use an internal standard that co-elutes with the analyte and behaves similarly during ionization to compensate for matrix effects.

Q3: What are the typical MRM transitions for Cyclosporin A and its deuterated internal standards?

A3: Cyclosporin A and its deuterated analogs are typically detected as their ammonium adducts in positive electrospray ionization mode.[6] The most common fragmentation involves the loss of a water molecule or a larger fragment. Below are commonly used MRM transitions. Please note that optimal collision energies should be determined empirically on your specific instrument.

Q4: How can I minimize matrix effects in my analysis?

A4: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in bioanalysis, especially with complex matrices like whole blood.[7] Several strategies can be employed to minimize their impact:

  • Effective Sample Preparation: A robust protein precipitation protocol is the first step in reducing matrix components.

  • Chromatographic Separation: Ensure adequate chromatographic separation of Cyclosporin A from endogenous phospholipids and other interfering substances. A longer chromatographic run time can sometimes improve separation and reduce co-eluting interferences.[2][3]

  • Use of a Stable Isotope-Labeled Internal Standard: A co-eluting internal standard that is similarly affected by matrix effects is essential for accurate quantitation.

  • Divert Valve: Employing a divert valve to direct the initial and final portions of the LC eluent, which may contain highly interfering components, to waste instead of the mass spectrometer can significantly reduce source contamination and matrix effects.[8]

Q5: What should I do if I observe carryover in my analytical run?

A5: Carryover, the appearance of an analyte signal in a blank injection following a high concentration sample, can compromise the accuracy of your results, especially for low-level samples.[9] To address carryover:

  • Optimize Needle Wash: Ensure your autosampler's needle wash procedure is effective. Use a strong solvent mixture for the wash, and consider increasing the wash volume or the number of wash cycles.[10]

  • Injector Port Cleaning: The injector port can be a source of carryover. Regularly clean or replace the rotor seal and other components as part of your preventative maintenance.

  • Strategic Sample Ordering: If possible, run samples in order of expected increasing concentration to minimize the impact of carryover from a high to a low concentration sample.[10]

  • Blank Injections: Include blank injections after high concentration samples in your sequence to assess and mitigate carryover.[9]

Data Presentation

Table 1: Typical LC-MS/MS Parameters for Cyclosporin A and Deuterated Internal Standards

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Cyclosporin A1220.81203.8100-200Instrument Dependent
Cyclosporin A-d121232.91215.9100-200Instrument Dependent
Cyclosporin A-d41224.81207.8100-200Instrument Dependent
This compound~1223.8~1206.8100-200Instrument Dependent

*Note: The exact m/z for this compound should be confirmed based on the certificate of analysis of the standard. The product ion will likely correspond to the loss of water, similar to the other analogs.

Experimental Protocols

Protocol 1: Whole Blood Sample Preparation via Protein Precipitation
  • Reagents:

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Zinc Sulfate solution (e.g., 0.1 M in water)

    • This compound internal standard spiking solution (concentration to be optimized based on expected analyte levels)

  • Procedure:

    • To a 1.5 mL microcentrifuge tube, add 100 µL of whole blood sample.

    • Add 25 µL of the this compound internal standard spiking solution.

    • Add 300 µL of cold (4°C) precipitating agent (e.g., methanol or acetonitrile containing 0.1 M zinc sulfate).

    • Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

    • Centrifuge the tube at >10,000 x g for 10 minutes at 4°C.

    • Carefully transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Representative LC-MS/MS Method
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.7 µm particle size) is commonly used.[2][3]

  • Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium formate.

  • Mobile Phase B: Methanol with 0.1% formic acid and 2 mM ammonium formate.

  • Flow Rate: 0.4 - 0.6 mL/min.

  • Gradient: A gradient elution is typically used to separate Cyclosporin A from endogenous interferences. An example gradient is:

    • 0-0.5 min: 50% B

    • 0.5-2.5 min: Ramp to 95% B

    • 2.5-3.5 min: Hold at 95% B

    • 3.5-3.6 min: Return to 50% B

    • 3.6-5.0 min: Re-equilibrate at 50% B

  • Injection Volume: 5-10 µL.

  • Column Temperature: 50-60°C to improve peak shape.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis WholeBlood Whole Blood Sample Add_IS Add this compound (IS) WholeBlood->Add_IS Protein_Precip Protein Precipitation (Methanol/ZnSO4) Add_IS->Protein_Precip Vortex Vortex Protein_Precip->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Injection Inject into LC-MS/MS Supernatant->LC_Injection Chrom_Sep Chromatographic Separation (C18) LC_Injection->Chrom_Sep MS_Detection MS/MS Detection (MRM) Chrom_Sep->MS_Detection Integration Peak Integration MS_Detection->Integration Quantitation Quantitation using IS Integration->Quantitation Report Generate Report Quantitation->Report

Caption: Experimental workflow for Cyclosporin A analysis.

troubleshooting_guide Start Start Troubleshooting Problem Identify the Problem Start->Problem NoPeak No Peak / Low Sensitivity Problem->NoPeak No/Low Signal BadPeakShape Poor Peak Shape (Tailing/Fronting) Problem->BadPeakShape Bad Peak Shape HighBackground High Background Noise Problem->HighBackground High Noise Carryover Carryover Observed Problem->Carryover Carryover Sol_NoPeak1 Check MS Tuning & Calibration NoPeak->Sol_NoPeak1 Sol_NoPeak2 Verify Sample Preparation NoPeak->Sol_NoPeak2 Sol_NoPeak3 Check for Ion Suppression NoPeak->Sol_NoPeak3 Sol_BadPeak1 Check Column Condition BadPeakShape->Sol_BadPeak1 Sol_BadPeak2 Optimize Mobile Phase BadPeakShape->Sol_BadPeak2 Sol_BadPeak3 Check for System Leaks BadPeakShape->Sol_BadPeak3 Sol_HighBg1 Check Mobile Phase Purity HighBackground->Sol_HighBg1 Sol_HighBg2 Clean Ion Source HighBackground->Sol_HighBg2 Sol_Carryover1 Optimize Needle Wash Carryover->Sol_Carryover1 Sol_Carryover2 Clean Injector Port Carryover->Sol_Carryover2

References

Cyclosporin A-d3 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions regarding the solubility of Cyclosporin A-d3.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does its solubility compare to Cyclosporin A?

This compound is a deuterated form of Cyclosporin A, a potent immunosuppressant cyclic peptide.[1] For practical laboratory purposes, its physicochemical properties, including solubility, are considered nearly identical to those of the non-deuterated Cyclosporin A. It is a neutral, lipophilic molecule, which contributes to its characteristically low aqueous solubility.[2]

Q2: What are the most common solvents for dissolving this compound?

This compound is highly soluble in various organic solvents but is only slightly soluble in water.[2][3] Common and effective solvents include Dimethyl Sulfoxide (DMSO), ethanol, methanol, acetone, acetonitrile, and chloroform.[2][3][4]

Q3: My this compound is not dissolving in my aqueous buffer. What went wrong?

This is a common issue. Cyclosporin A is poorly soluble in water (approximately 0.04 mg/mL) and aqueous solutions.[2][5] Direct dissolution in aqueous buffers is not recommended. The standard procedure is to first prepare a concentrated stock solution in an appropriate organic solvent like DMSO or ethanol, which can then be diluted into the aqueous experimental medium.[3] Vigorous shaking is necessary when diluting the stock solution into aqueous fluids to ensure proper dispersion.[3]

Q4: How should I prepare a stock solution of this compound?

To ensure complete dissolution, prepare a high-concentration stock solution in an organic solvent first. A detailed protocol is provided in the "Experimental Protocols" section below. For example, stock solutions can be prepared in ethanol at up to 200 mg/mL or in DMSO at 100 mg/mL.[4]

Q5: My this compound precipitated after I diluted my stock solution into my cell culture media. How can I fix this?

Precipitation upon dilution into an aqueous medium is a frequent challenge. Here are some troubleshooting steps:

  • Reduce Final Concentration: The final concentration of this compound in your aqueous medium may be too high. Try lowering the concentration.

  • Increase Organic Solvent Percentage: Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) from your stock solution is sufficient to maintain solubility, but be mindful of solvent toxicity in your experimental system (typically <0.5% for cell-based assays).

  • Vortex/Mix Vigorously: As recommended for intravenous fluid preparation, vigorous mixing during dilution is crucial to create a stable dispersion.[3]

  • Warm the Solution: Gently warming the solution may help redissolve the precipitate. However, be cautious about the temperature stability of other components in your medium. The solubility of Cyclosporin A in some solvents increases dramatically with temperature.[2][6]

Q6: What is the proper way to store this compound powder and its solutions?

  • Powder: The lyophilized powder should be stored at 2-8°C, sealed, and protected from light. Under these conditions, it is expected to be stable for at least two years.[3] Another source suggests storing the lyophilized powder at -20°C, desiccated.[4]

  • Stock Solutions: Stock solutions prepared in ethanol or DMSO should be stored at -20°C and protected from light.[3][4] To avoid potency loss, it is recommended to use the solution within 3 months and aliquot it to prevent multiple freeze-thaw cycles.[4]

Q7: Can this compound adsorb to my labware?

Yes. Cyclosporin A is known to adsorb to container walls, which can lead to a drop in the effective concentration of the solution.[3] This is particularly relevant for dilute solutions. Using low-adsorption plasticware or silanized glassware can help mitigate this issue.

Data Presentation

Table 1: Solubility of Cyclosporin A in Various Solvents

The solubility of this compound is expected to be virtually identical to that of Cyclosporin A.

SolventSolubilityNotes
Organic Solvents
Ethanol>100 mg/g[2], 200 mg/mL[4]Clear, colorless to faint yellow solution.[3]
DMSO50 mg/mL[3], 100 mg/mL[4]Clear, colorless to faint yellow solution.[3]
Acetone>100 mg/g[2]Solubility is ~20.3 wt% at 25°C.[2]
Methanol>100 mg/g[2]Solutions are clear, colorless to faint yellow.[3]
Methylene Chloride10 mg/mL[3][5]Clear, colorless to faint yellow solution.[3]
Chloroform6 mg/mL[3]Clear, colorless to faint yellow solution.[3]
Acetonitrile>100 mg/g[2]
Aqueous Solvents
WaterSlightly soluble[3], 0.04 mg/g[2]Solubility decreases as temperature increases.[2]
Water (pH 7.4)27 µg/mL[7]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol describes the preparation of a 100 mg/mL stock solution in DMSO.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile, low-adsorption microcentrifuge tubes or glass vial

  • Vortex mixer

Methodology:

  • Equilibrate the this compound vial to room temperature before opening to prevent condensation.

  • Weigh the desired amount of this compound powder in a sterile container. For example, to make 1 mL of a 100 mg/mL solution, weigh 100 mg of the powder.

  • Add the appropriate volume of DMSO to the powder. For the example above, add 1 mL of DMSO.

  • Cap the container tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. The solution should be clear.[3]

  • Visually inspect the solution against a light source to ensure no solid particles remain.

  • Aliquot the stock solution into smaller, single-use volumes in low-adsorption tubes to avoid repeated freeze-thaw cycles.[4]

  • Store the aliquots at -20°C, protected from light.[3][4]

Protocol 2: General Method for Solubility Determination

This protocol provides a general workflow to determine the solubility of this compound in a specific solvent.

Methodology:

  • Add a pre-weighed amount of the solvent (e.g., 1 g) to a glass vial.[2]

  • Add a small, known amount of this compound (e.g., 5 mg) to the solvent.[2][6]

  • Stir the mixture vigorously (e.g., with a magnetic stir bar at 350 rpm) for a set period (e.g., 30-60 minutes) at a controlled temperature.[2][6]

  • Visually inspect for any undissolved solid particles.

  • If the solid has completely dissolved, repeat steps 2-4 until solid precipitation is observed.[2][6]

  • Once saturation is reached, filter the solution through a 0.45 µm syringe filter to remove any excess, undissolved solid.[2][6]

  • The concentration of the dissolved this compound in the filtrate can then be accurately quantified using a suitable analytical method, such as HPLC.[2][8]

Mandatory Visualization

G cluster_cell T-Cell Cytoplasm cluster_nucleus Nucleus CsA Cyclosporin A Complex CsA-CyP Complex CsA->Complex CyP Cyclophilin (CyP) CyP->Complex Calcineurin_active Active Calcineurin Complex->Calcineurin_active Inhibits NFAT_P NF-AT-P (Inactive) Calcineurin_active->NFAT_P Dephosphorylates Calcineurin_inactive Inactive Calcineurin NFAT NF-AT (Active) NFAT_P->NFAT IL2_Gene IL-2 Gene Transcription NFAT->IL2_Gene Activates

Caption: Mechanism of Action for Cyclosporin A.[9][10][11]

G start Start: Obtain This compound Powder select_solvent Select Appropriate Organic Solvent (e.g., DMSO, Ethanol) start->select_solvent prepare_stock Prepare Concentrated Stock Solution select_solvent->prepare_stock store_stock Aliquot and Store Stock at -20°C prepare_stock->store_stock dilute Dilute Stock into Aqueous Medium prepare_stock->dilute success Successful Dissolution: Proceed with Experiment dilute->success Clear Solution precipitate Precipitation Occurs dilute->precipitate Cloudy/Solid troubleshoot Troubleshoot: - Lower Final Concentration - Warm Solution Gently - Increase Co-Solvent % precipitate->troubleshoot troubleshoot->dilute Retry Dilution G cluster_factors Key Factors cluster_outcomes Potential Outcomes Solvent Solvent Choice Dissolution Complete Dissolution Solvent->Dissolution Organic Precipitation Precipitation / Poor Solubility Solvent->Precipitation Aqueous Concentration Final Concentration Concentration->Precipitation High Temperature Temperature Temperature->Dissolution Increased (in some solvents) Mixing Mixing Energy Mixing->Dissolution High

References

Technical Support Center: Deuterated Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered when using deuterated internal standards in bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues I should be aware of when using deuterated internal standards?

A1: The most frequent challenges include:

  • Isotopic Exchange (H/D Exchange): The replacement of deuterium atoms with hydrogen from the sample matrix or solvents.[1][2]

  • Chromatographic Isotope Effect: The deuterated standard and the analyte separating during chromatography.[3][4]

  • Differential Matrix Effects: The analyte and internal standard experiencing different levels of ion suppression or enhancement.[5]

  • Isotopic Purity: The presence of unlabeled analyte as an impurity in the internal standard stock.[6]

  • In-source Transformation or Instability: Degradation or transformation of the internal standard in the ion source.

Q2: What is isotopic exchange and how can I prevent it?

A2: Isotopic exchange, or H/D exchange, is the substitution of deuterium atoms on your internal standard with protons from the surrounding environment (e.g., solvents, matrix components). This can lead to a decrease in the signal of the deuterated standard and an artificial increase in the analyte signal, compromising the accuracy of your results.

Prevention Strategies:

  • Label Position: Ensure deuterium labels are on stable, non-exchangeable positions. Avoid placing labels on heteroatoms like oxygen (in alcohols, phenols, carboxylic acids) or nitrogen (in amines).[1] Carbon atoms adjacent to carbonyl groups can also be susceptible to exchange under certain conditions.[1]

  • pH Control: Avoid storing deuterated standards in strongly acidic or basic solutions, as these conditions can promote H/D exchange.[7]

  • Solvent Selection: Use aprotic solvents for reconstitution and storage whenever possible. If aqueous solutions are necessary, prepare them fresh and minimize storage time.

Q3: Why is my deuterated internal standard eluting at a different retention time than my analyte?

A3: This phenomenon is known as the chromatographic isotope effect. In reversed-phase chromatography, deuterated compounds are slightly less retentive and tend to elute earlier than their non-deuterated counterparts.[3][4] This separation can lead to the analyte and internal standard being subjected to different matrix effects, which can introduce variability and inaccuracy.[3]

Troubleshooting Steps:

  • Chromatographic Method Optimization: Adjusting the gradient, flow rate, or column chemistry may help to achieve co-elution.

  • Use a Lower Resolution Column: In some cases, a column with slightly lower resolving power can be used to ensure the analyte and internal standard peaks overlap sufficiently.[3]

  • Consider Alternative Isotopes: If co-elution cannot be achieved, consider using a stable isotope-labeled internal standard with ¹³C or ¹⁵N, which do not typically exhibit a significant chromatographic shift.[3]

Q4: How can I determine if my assay is suffering from differential matrix effects?

A4: Differential matrix effects occur when matrix components suppress or enhance the ionization of the analyte and the deuterated internal standard to different extents.[5] This can happen even if they co-elute.

Experimental Protocol to Assess Matrix Effects:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte and internal standard in a clean solvent.

    • Set B (Post-Extraction Spike): Blank matrix extract spiked with the analyte and internal standard at the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Blank matrix spiked with the analyte and internal standard before the extraction process.

  • Analyze the Samples: Inject all three sets into the LC-MS/MS system.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

  • Interpretation:

    • A matrix effect value significantly different from 100% indicates ion suppression (<100%) or enhancement (>100%).

    • Compare the matrix effect for the analyte and the internal standard. A significant difference between the two indicates a differential matrix effect.

Q5: What level of isotopic purity is required for a deuterated internal standard?

A5: For reliable results, deuterated internal standards should have high isotopic enrichment (typically ≥98%) and high chemical purity (>99%).[8] The presence of unlabeled analyte in the deuterated standard can contribute to the analyte's signal, leading to an overestimation of the analyte's concentration.[6]

Verification:

  • Always check the certificate of analysis (CoA) provided by the manufacturer for isotopic and chemical purity.

  • It is good practice to analyze the neat internal standard solution to check for the presence of any unlabeled analyte.

Troubleshooting Guides

Problem: Inconsistent or Drifting Analyte/Internal Standard Area Ratio

This is a common and critical issue that can point to several underlying problems. The following troubleshooting workflow can help identify the root cause.

Start Start: Inconsistent Analyte/IS Ratio Check_Purity 1. Check IS Purity (Unlabeled Analyte?) Start->Check_Purity Purity_Yes Source New IS or Characterize Lot Check_Purity->Purity_Yes Yes Purity_No No Significant Impurity Check_Purity->Purity_No No End Issue Resolved Purity_Yes->End Check_Exchange 2. Investigate H/D Exchange (Labile Deuterium?) Purity_No->Check_Exchange Exchange_Yes Modify Sample Prep (pH, Solvent) or Use IS with Stable Labels Check_Exchange->Exchange_Yes Yes Exchange_No No Evidence of Exchange Check_Exchange->Exchange_No No Exchange_Yes->End Check_Chromatography 3. Evaluate Chromatography (Co-elution?) Exchange_No->Check_Chromatography Chrom_No Optimize LC Method for Co-elution Check_Chromatography->Chrom_No No Chrom_Yes Analyte and IS Co-elute Check_Chromatography->Chrom_Yes Yes Chrom_No->End Check_Matrix 4. Assess Differential Matrix Effects Chrom_Yes->Check_Matrix Matrix_Yes Improve Sample Cleanup or Modify Chromatography Check_Matrix->Matrix_Yes Yes Matrix_No No Differential Matrix Effect Check_Matrix->Matrix_No No Matrix_Yes->End Investigate_Other Investigate Other Sources (e.g., Instrument Stability) Matrix_No->Investigate_Other

Caption: Troubleshooting workflow for inconsistent analyte/internal standard ratios.

Problem: Poor Assay Accuracy and Precision

When an assay fails to meet the required accuracy and precision criteria, a systematic evaluation of the internal standard's performance is warranted.

Start Start: Poor Accuracy/Precision Eval_Recovery 1. Evaluate Extraction Recovery (Analyte vs. IS) Start->Eval_Recovery Recovery_Diff Optimize Extraction Procedure Eval_Recovery->Recovery_Diff Different Recovery_Same Similar Recovery Eval_Recovery->Recovery_Same Same End Issue Resolved Recovery_Diff->End Eval_Stability 2. Assess Stability (Freeze-thaw, Bench-top) Recovery_Same->Eval_Stability Stability_Issue Adjust Sample Handling and Storage Conditions Eval_Stability->Stability_Issue Unstable Stability_OK Stable Eval_Stability->Stability_OK Stable Stability_Issue->End Eval_Ionization 3. Check for Ionization Competition Stability_OK->Eval_Ionization Ionization_Issue Dilute Sample or Optimize MS Source Parameters Eval_Ionization->Ionization_Issue Yes Ionization_OK No Competition Eval_Ionization->Ionization_OK No Ionization_Issue->End Consider_Alternative Consider Alternative IS (e.g., ¹³C-labeled) Ionization_OK->Consider_Alternative

Caption: Systematic evaluation of internal standard performance for accuracy issues.

Data Summary Tables

Table 1: Impact of Deuterium Labeling on Chromatographic Retention

CompoundAnalyte Retention Time (min)Deuterated IS Retention Time (min)Retention Time Difference (%)
Drug A5.285.21-1.3%
Drug B8.128.02-1.2%
Metabolite C3.453.40-1.4%

This table illustrates the typical retention time shift observed with deuterated internal standards in reversed-phase chromatography.

Table 2: Example of Differential Matrix Effects Evaluation

CompoundMatrix Effect in Lot A (%)Matrix Effect in Lot B (%)Difference in Matrix Effect (%)
Analyte X75%55%20%
d4-Analyte X (IS)80%70%10%

This table demonstrates how different lots of a biological matrix can lead to varying degrees of ion suppression for both the analyte and the internal standard, and importantly, the difference in suppression between them.

Table 3: Comparison of Internal Standard Performance

Internal Standard TypeAnalyte Recovery (%)IS Recovery (%)Analyte/IS Ratio RSD (%)
Deuterated (d4)85 ± 570 ± 815.2
¹³C-labeled86 ± 484 ± 44.5
Structural Analog82 ± 695 ± 318.9

This table highlights the superior performance of a ¹³C-labeled internal standard in compensating for variability in extraction recovery compared to a deuterated or structural analog internal standard.

References

Technical Support Center: Minimizing Ion Suppression with Cyclosporin A-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize ion suppression when using Cyclosporin A-d3 as an internal standard in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in the analysis of Cyclosporin A?

Ion suppression is a type of matrix effect that occurs in liquid chromatography-mass spectrometry (LC-MS) analysis. It is the reduction in the ionization efficiency of the target analyte, in this case, Cyclosporin A, due to the presence of co-eluting interfering compounds from the sample matrix (e.g., whole blood, plasma).[1][2] This can lead to inaccurate and unreliable quantification, decreased sensitivity, and poor reproducibility of results.[1][3] Given the complex nature of biological samples, ion suppression is a significant challenge that needs to be addressed to ensure the accuracy of therapeutic drug monitoring for Cyclosporin A.

Q2: How does using this compound help in minimizing ion suppression?

This compound is a stable isotope-labeled internal standard (SIL-IS). It is structurally identical to Cyclosporin A, with the only difference being the replacement of some hydrogen atoms with deuterium. Because of this similarity, this compound co-elutes with the analyte and experiences the same degree of ion suppression or enhancement.[4] By measuring the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression can be effectively compensated for, leading to more accurate and precise quantification.[5]

Q3: What are the common sources of ion suppression in Cyclosporin A analysis from whole blood?

The primary sources of ion suppression in the analysis of Cyclosporin A from whole blood are endogenous matrix components that are not removed during sample preparation. These include:

  • Phospholipids: Abundant in cell membranes, phospholipids are a major cause of ion suppression in electrospray ionization (ESI).

  • Salts and buffers: High concentrations of salts from the sample or buffers used in sample preparation can interfere with the ionization process.

  • Other endogenous molecules: Proteins, lipids, and other small molecules present in the blood matrix can also contribute to ion suppression.[2]

Q4: Besides using this compound, what other strategies can be employed to minimize ion suppression?

Several strategies can be used in conjunction with a SIL-IS to minimize ion suppression:

  • Effective Sample Preparation: The goal is to remove as many interfering matrix components as possible while efficiently extracting the analyte. Common techniques include protein precipitation, solid-phase extraction (SPE), and liquid-liquid extraction (LLE).[6][7]

  • Chromatographic Separation: Optimizing the liquid chromatography (LC) method to separate Cyclosporin A from co-eluting matrix components is crucial. This can be achieved by adjusting the column chemistry, mobile phase composition, and gradient profile.[1][6]

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact on ionization. However, this may also reduce the analyte concentration, potentially affecting sensitivity.

  • Instrumental Parameters: Optimizing the mass spectrometer's source parameters, such as gas flows and temperatures, can sometimes help to mitigate ion suppression.[8]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of Cyclosporin A, with a focus on issues related to ion suppression.

Problem Potential Cause Recommended Solution
Low Signal Intensity for both Cyclosporin A and this compound Significant ion suppression from the sample matrix.- Improve sample cleanup using a more rigorous method (e.g., switch from protein precipitation to SPE or LLE).[6][7]- Optimize chromatographic separation to better resolve the analyte from interfering peaks.[1][6]- Dilute the sample extract before injection, if sensitivity allows.
Variable and Inconsistent Results (Poor Precision) Inconsistent ion suppression across different samples.- Ensure the concentration of this compound is appropriate and that it is added to all samples, calibrators, and quality controls at the same concentration early in the sample preparation process.[9]- Re-evaluate and optimize the sample preparation method for better consistency.[10]
Poor Accuracy (Results are consistently lower than expected) Ion suppression is affecting the analyte more than the internal standard, or the internal standard is not adequately compensating for the matrix effect.- Verify that Cyclosporin A and this compound have the same retention time. If not, adjust chromatographic conditions.[6]- Evaluate the matrix effect by performing a post-column infusion experiment to identify regions of suppression.[11][12][13]- Consider using a different sample preparation technique.
Peak Tailing or Broadening Co-eluting matrix components interfering with the peak shape.- Improve chromatographic resolution by adjusting the mobile phase gradient or changing the analytical column.[6]- Enhance sample cleanup to remove the interfering components.
Signal Suppression in the Early Part of the Chromatogram Early eluting, highly polar matrix components (e.g., salts) are causing suppression.- Implement a divert valve to direct the early eluting flow to waste, preventing it from entering the mass spectrometer source.[6]- Optimize the LC gradient to better retain and separate these early eluting compounds from the analyte.

Experimental Protocols

Below are detailed methodologies for common sample preparation techniques used in the analysis of Cyclosporin A from whole blood.

Protein Precipitation (PPT)

This method is fast and simple but may result in less clean extracts compared to SPE or LLE.[14]

Materials:

  • Whole blood sample

  • This compound internal standard solution

  • 0.1 M Zinc Sulfate in water

  • Methanol

  • Centrifuge

  • Vortex mixer

Procedure:

  • Pipette 50 µL of whole blood sample into a microcentrifuge tube.

  • Add 200 µL of 0.1 M aqueous zinc sulfate and vortex for five seconds.

  • Add 500 µL of the internal standard solution (this compound in methanol) and vortex for twenty seconds.[15]

  • Centrifuge the sample at high speed (e.g., 4696 x g) for 2-10 minutes to pellet the precipitated proteins.[15][16]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

G start Start: 50 µL Whole Blood add_znso4 Add 200 µL 0.1 M ZnSO4 start->add_znso4 vortex1 Vortex (5 sec) add_znso4->vortex1 add_is Add 500 µL IS (CsA-d3 in Methanol) vortex1->add_is vortex2 Vortex (20 sec) add_is->vortex2 centrifuge Centrifuge (4696 x g, 2-10 min) vortex2->centrifuge transfer Transfer Supernatant centrifuge->transfer end Inject into LC-MS/MS transfer->end

Protein Precipitation Workflow

Solid-Phase Extraction (SPE)

SPE provides cleaner extracts than PPT by selectively retaining the analyte on a solid sorbent while washing away interferences.[17][18]

Materials:

  • Whole blood sample

  • This compound internal standard solution

  • SPE cartridge (e.g., C18)

  • Methanol (for conditioning and elution)

  • Water (for equilibration and washing)

  • Centrifuge or vacuum manifold

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solution (mobile phase)

Procedure:

  • Pre-treatment: Lyse 1 mL of whole blood with a lysing agent and add the this compound internal standard.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol.

  • Equilibration: Equilibrate the cartridge with 1 mL of water.

  • Loading: Load the pre-treated sample onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 20% methanol in water) to remove polar interferences.

  • Elution: Elute the Cyclosporin A and this compound with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the mobile phase for LC-MS/MS analysis.

G start Start: Pre-treated Whole Blood condition Condition SPE Cartridge (Methanol) start->condition equilibrate Equilibrate SPE Cartridge (Water) condition->equilibrate load Load Sample equilibrate->load wash Wash Cartridge (e.g., 20% Methanol) load->wash elute Elute Analyte (e.g., Methanol) wash->elute evaporate Evaporate to Dryness (Nitrogen) elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end Inject into LC-MS/MS reconstitute->end

Solid-Phase Extraction Workflow

Liquid-Liquid Extraction (LLE)

LLE separates the analyte from the aqueous matrix into an immiscible organic solvent.[19][20]

Materials:

  • Whole blood sample

  • This compound internal standard solution

  • Extraction solvent (e.g., diethyl ether, ethyl acetate)[21][22]

  • Centrifuge

  • Vortex mixer

  • Evaporation system

  • Reconstitution solution

Procedure:

  • Pipette 300 µL of whole blood into a glass tube.[19][20]

  • Add the this compound internal standard.

  • Add 3 mL of the extraction solvent (e.g., diethyl ether).

  • Vortex vigorously for 1-2 minutes to ensure thorough mixing.

  • Centrifuge to separate the aqueous and organic layers.

  • Transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

G start Start: 300 µL Whole Blood + IS add_solvent Add 3 mL Extraction Solvent start->add_solvent vortex Vortex (1-2 min) add_solvent->vortex centrifuge Centrifuge to Separate Layers vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end Inject into LC-MS/MS reconstitute->end

References

improving peak shape and resolution for Cyclosporin A-d3

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Cyclosporin A-d3 analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their chromatographic methods for improved peak shape and resolution.

Frequently Asked Questions (FAQs)

Q1: What are the typical causes of poor peak shape (e.g., tailing, fronting) for this compound?

A1: Poor peak shape for this compound can stem from several factors:

  • Secondary Silanol Interactions: Residual silanol groups on the surface of silica-based columns can interact with the analyte, causing peak tailing.[1][2]

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing and fronting.[3][4]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound, influencing its interaction with the stationary phase and potentially leading to poor peak shape.

  • Column Contamination or Degradation: Accumulation of contaminants on the column or degradation of the stationary phase can result in distorted peaks.[3]

  • Mismatch between Sample Solvent and Mobile Phase: If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion.[5]

  • High Column Temperature: While elevated temperatures can improve peak shape for Cyclosporin A, excessively high temperatures can sometimes lead to peak degradation, although this is less common.[6]

Q2: How can I improve the resolution between this compound and other metabolites or impurities?

A2: Improving resolution can be achieved by:

  • Optimizing the Mobile Phase: Adjusting the organic modifier (e.g., acetonitrile, methanol) content and the aqueous phase composition (including buffers and additives) can significantly impact selectivity and resolution.[7][8]

  • Changing the Stationary Phase: Selecting a different column with a different chemistry (e.g., C8 vs. C18) or particle size can alter the retention characteristics and improve separation.[7][8]

  • Adjusting the Column Temperature: Temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, thereby affecting resolution. For Cyclosporin A, temperatures around 50-80°C are often used.[6][9]

  • Modifying the Flow Rate: Lowering the flow rate can sometimes lead to better resolution, although it will increase the analysis time.[9]

  • Using a Gradient Elution: A gradient program can be effective in separating compounds with different polarities, providing better resolution across the chromatogram.[10]

Q3: What are the recommended starting conditions for an HPLC or LC-MS/MS method for this compound?

A3: Based on published methods for Cyclosporin A, a good starting point would be:

  • Column: A C18 or C8 reversed-phase column.[6][7][8][11]

  • Mobile Phase: A gradient of acetonitrile and water, often with an additive like formic acid or trifluoroacetic acid to improve peak shape.[7][8]

  • Column Temperature: Elevated temperatures, typically in the range of 50-80°C, are often necessary to achieve good peak shape due to the presence of multiple conformers of Cyclosporin A.[6][7][9]

  • Detection: UV detection at around 210 nm or mass spectrometry (MS) for higher sensitivity and specificity.[6][7][8]

Troubleshooting Guides

Issue 1: Peak Tailing

This guide provides a systematic approach to troubleshooting peak tailing for this compound.

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_column Check Column Health (Age, Pressure, Contamination) start->check_column check_mobile_phase Review Mobile Phase (pH, Buffer, Composition) start->check_mobile_phase check_sample Evaluate Sample (Solvent, Concentration) start->check_sample remedy_column Action: - Flush or Replace Column - Use Guard Column check_column->remedy_column remedy_mobile_phase Action: - Adjust pH - Add Buffer (e.g., Ammonium Formate) - Optimize Organic Content check_mobile_phase->remedy_mobile_phase remedy_sample Action: - Match Sample Solvent to Mobile Phase - Dilute Sample check_sample->remedy_sample end Symmetrical Peak remedy_column->end remedy_mobile_phase->end remedy_sample->end

Caption: A flowchart for troubleshooting peak tailing issues.

Detailed Steps:

  • Assess Column Condition:

    • Is the column old? Over time, column performance degrades. Consider replacing it.

    • Is the backpressure high? This could indicate a blockage. Try flushing the column or replacing the inlet frit.[3]

    • Is a guard column in use? A guard column can protect the analytical column from contaminants.

  • Evaluate the Mobile Phase:

    • Is the pH appropriate? For basic compounds that can interact with silanols, a low pH mobile phase can protonate the analyte and reduce tailing. Adding a buffer can also help.[1]

    • Is a buffer or additive being used? Additives like formic acid, trifluoroacetic acid, or ammonium formate can mask residual silanols and improve peak shape.[1][8]

    • Is the organic concentration optimal? Adjusting the gradient or isocratic composition can improve peak shape.

  • Examine the Sample Preparation:

    • Does the sample solvent match the mobile phase? A mismatch can cause peak distortion. Ideally, the sample should be dissolved in the initial mobile phase.[5]

    • Is the sample concentration too high? Overloading the column is a common cause of peak tailing. Try diluting the sample.[3][4]

Issue 2: Poor Resolution

This guide outlines steps to improve the separation of this compound from interfering peaks.

Troubleshooting Workflow for Poor Resolution

G start Poor Resolution optimize_mobile_phase Optimize Mobile Phase (Organic Type/Gradient) start->optimize_mobile_phase result_mobile_phase Improved Selectivity? optimize_mobile_phase->result_mobile_phase change_column Change Stationary Phase (e.g., C8 to C18, different vendor) result_column Improved Selectivity? change_column->result_column adjust_temp_flow Adjust Temperature and Flow Rate result_temp_flow Improved Efficiency? adjust_temp_flow->result_temp_flow result_mobile_phase->change_column No end Adequate Resolution result_mobile_phase->end Yes result_column->adjust_temp_flow No result_column->end Yes result_temp_flow->optimize_mobile_phase No, Re-evaluate result_temp_flow->end Yes

Caption: A decision tree for improving chromatographic resolution.

Detailed Steps:

  • Mobile Phase Optimization:

    • Change the organic modifier: Switching between acetonitrile and methanol can alter selectivity.

    • Modify the gradient: A shallower gradient can increase the separation between closely eluting peaks.

    • Adjust the pH: Altering the mobile phase pH can change the retention of ionizable compounds.

  • Stationary Phase Selection:

    • Try a different column chemistry: If a C18 column is being used, a C8 or a phenyl-hexyl column might provide different selectivity.[7][12]

    • Consider a different particle size: Smaller particles generally provide higher efficiency and better resolution.

  • Temperature and Flow Rate Adjustment:

    • Increase the temperature: For Cyclosporin A, higher temperatures (e.g., 60-80°C) can improve peak shape and may affect resolution.[6][7]

    • Decrease the flow rate: This can lead to more efficient separation, but will increase the run time.[9]

Experimental Protocols

Protocol 1: General HPLC-UV Method for this compound

This protocol provides a starting point for the analysis of this compound.

Method Parameters:

ParameterRecommended Condition
Column Reversed-phase C18 or C8, e.g., 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50-90% B over 10 minutes
Flow Rate 0.8 - 1.2 mL/min[7][9]
Column Temperature 70 - 80°C[6][7]
Injection Volume 10 - 20 µL
Detection UV at 210 nm[6][7][8]

Sample Preparation:

  • Perform a protein precipitation of the sample (e.g., whole blood) using a suitable organic solvent like acetonitrile or methanol, or zinc sulfate.[11][12]

  • Vortex and centrifuge the sample.

  • Evaporate the supernatant to dryness and reconstitute in the initial mobile phase.

Protocol 2: High-Throughput LC-MS/MS Method for this compound

This protocol is suitable for rapid analysis, often required in clinical settings.

Method Parameters:

ParameterRecommended Condition
Column C18, e.g., 2.1 x 50 mm, 2.7 µm[11][13]
Mobile Phase A Water with 0.1% Formic Acid and 2 mM Ammonium Formate
Mobile Phase B Methanol with 0.1% Formic Acid and 2 mM Ammonium Formate
Gradient Rapid gradient from ~50% to 95% B in under 2 minutes
Flow Rate 0.5 mL/min[11][13]
Column Temperature 60°C
Injection Volume 5 µL
MS Detection ESI+, Multiple Reaction Monitoring (MRM)
MRM Transition Precursor and product ions specific to this compound

Sample Preparation:

  • A simple one-step protein precipitation is often sufficient for LC-MS/MS analysis.[11][13]

  • Add an internal standard (if a different deuterated analog is used) and precipitating agent to the sample.

  • Vortex and centrifuge.

  • Inject the supernatant directly or after dilution.

Quantitative Data Summary

The following tables summarize typical performance data from validated Cyclosporin A analytical methods. These values can serve as a benchmark for your own method development and validation.

Table 1: Linearity and Range

AnalyteMethodRange (ng/mL)Correlation Coefficient (r²)Reference
Cyclosporin AHPLC-UV25 - 1000> 0.997[7]
Cyclosporin AHPLC-UV2.5 - 40.0 (µg/mL)Not Specified[6]
Cyclosporin ALC-MS/MS23.4 - 1890Not Specified[11]
Cyclosporin ALC-MS/MS2 - 1250Not Specified[12]

Table 2: Precision and Accuracy

AnalyteMethodConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Recovery)Reference
Cyclosporin AHPLC-UV25, 250, 1000< 15%< 15%Not Specified[7]
Cyclosporin ARP-HPLC10, 15, 20 (µg/mL)0.35 - 0.76%0.41 - 0.98%99.38 - 101.11%[8]
Cyclosporin ALC-MS/MSVarious0.9 - 14.7%2.5 - 12.5%89 - 138%[12]

References

storage and handling recommendations for Cyclosporin A-d3 stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the storage and handling of Cyclosporin A-d3 stock solutions.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid form of this compound?

A: Solid this compound should be stored desiccated and protected from light. For long-term storage, a temperature of -20°C is recommended.[1] Some suppliers suggest storage at 2-8°C for up to two years.[2][3] Always refer to the manufacturer's certificate of analysis for specific recommendations.

Q2: What is the best solvent to dissolve this compound?

A: this compound is soluble in several organic solvents. Dimethyl sulfoxide (DMSO) and ethanol are commonly used to prepare stock solutions.[2] It is also soluble in methanol, acetone, ether, and chloroform.[4][5] Cyclosporin A is only slightly soluble in water.[2][3]

Q3: How do I prepare a stock solution of this compound?

A: To prepare a stock solution, dissolve the solid this compound in an appropriate organic solvent such as DMSO or ethanol to your desired concentration. Ensure the solution is clear and colorless to a faint yellow.[2] For aqueous-based experiments, a concentrated stock solution in an organic solvent should be prepared first and then diluted into the aqueous buffer. Vigorous shaking is necessary to ensure proper dispersion in aqueous solutions.[2]

Q4: How should I store this compound stock solutions?

A: Stock solutions of this compound in organic solvents like DMSO or ethanol should be stored at -20°C and protected from light.[2][3] It is recommended to prepare fresh solutions or use small, pre-packaged sizes as solutions can be unstable.[6] Some sources suggest that solutions in DMSO or ethanol may be stored at -20°C for up to 3 months.[5]

Q5: What are the general safety precautions for handling this compound?

A: this compound should be handled with care. It is harmful if swallowed and may cause cancer or damage fertility. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7] Work in a well-ventilated area or under a chemical fume hood.[7] Avoid inhalation of dust or aerosols.[7] Wash hands thoroughly after handling.[7]

Troubleshooting Guide

Issue 1: My this compound is not dissolving completely.

  • Possible Cause: The concentration may be too high for the chosen solvent, or the incorrect solvent is being used.

  • Solution:

    • Refer to the solubility data to ensure you are not exceeding the solubility limit for your chosen solvent.

    • Consider gently warming the solution or using a different solvent with higher solubility, such as DMSO for higher concentrations.

    • Ensure the solid material is of high purity by checking the certificate of analysis.

Issue 2: I am seeing precipitation in my aqueous working solution.

  • Possible Cause: this compound has very low solubility in aqueous solutions. The concentration of the organic solvent from the stock solution may not be sufficient to maintain solubility upon dilution.

  • Solution:

    • Increase the percentage of the organic co-solvent in your final working solution, if your experimental protocol allows.

    • Prepare the working solution fresh and use it immediately.

    • Vigorously shake or vortex the solution to ensure it is well-dispersed before use.[2]

Issue 3: I am observing a decrease in the activity of my this compound stock solution over time.

  • Possible Cause: The compound may be degrading, or its concentration may be decreasing due to adsorption to the container walls.[2]

  • Solution:

    • Store stock solutions in small, single-use aliquots at -20°C to minimize freeze-thaw cycles.

    • Use polypropylene tubes for storage to reduce adsorption to container walls.

    • Protect solutions from light at all times.[2][3]

    • For critical experiments, it is advisable to use freshly prepared stock solutions or to qualify the activity of older stock solutions.

Data Presentation

Table 1: Solubility of Cyclosporin A in Various Solvents

SolventSolubility
DMSO50 mg/mL[2]
Ethanol10 mg/mL[2]
Methylene Chloride10 mg/mL[2]
Chloroform6 mg/mL[2]
WaterSlightly soluble[2][3]

Table 2: Recommended Storage Conditions for this compound

FormStorage TemperatureStorage Conditions
Solid 2-8°C[2][3] or -20°C[1]Desiccated, protected from light.
Stock Solution -20°C[2][3]In an appropriate organic solvent (e.g., DMSO, ethanol), protected from light.

Experimental Protocols

Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO:

  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or vials

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the required amount of this compound using a calibrated analytical balance in a chemical fume hood. (Molecular Weight of this compound is approximately 1205.6 g/mol ).

    • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.

    • Vortex the solution until the solid is completely dissolved. The solution should be clear and colorless to a faint yellow.

    • Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.

    • Store the aliquots at -20°C, protected from light.

Mandatory Visualization

G Workflow for Preparation and Storage of this compound Stock Solutions cluster_prep Preparation cluster_storage Storage start Start: Obtain solid this compound weigh Weigh appropriate amount of solid start->weigh dissolve Dissolve in recommended solvent (e.g., DMSO, Ethanol) weigh->dissolve vortex Vortex until fully dissolved dissolve->vortex aliquot Aliquot into single-use tubes vortex->aliquot store Store at -20°C, protected from light aliquot->store use Use in experiments store->use

Caption: A flowchart illustrating the recommended steps for preparing and storing this compound stock solutions.

References

impact of different anticoagulants on Cyclosporin A-d3 analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of different anticoagulants on the analysis of Cyclosporin A-d3. It includes troubleshooting guides and frequently asked questions to address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: Which anticoagulant is recommended for whole blood sample collection for this compound analysis by LC-MS/MS?

A1: EDTA (ethylenediaminetetraacetic acid) is the overwhelmingly recommended anticoagulant for the analysis of Cyclosporin A and its deuterated internal standard, this compound, by LC-MS/MS.[1][2][3][4] Lavender-top tubes containing K2EDTA or K3EDTA are the standard collection tubes.

Q2: Why is EDTA preferred over other anticoagulants like heparin or citrate?

A2: EDTA is preferred for several reasons:

  • Minimal Matrix Effect: EDTA has a lower propensity to cause ion suppression or enhancement in the mass spectrometer source compared to other anticoagulants, particularly heparin.[2] This leads to more accurate and reproducible quantification of this compound.

  • Sample Integrity: EDTA effectively prevents clotting by chelating calcium ions, preserving the whole blood sample integrity required for accurate analysis.

  • Method Validation: Most validated LC-MS/MS methods for Cyclosporin A are optimized for use with EDTA whole blood.[1][5]

Q3: Can I use heparinized plasma for this compound analysis?

A3: While some immunoassay methods for Cyclosporin A may show acceptable performance with heparinized plasma, it is generally not recommended for LC-MS/MS analysis.[6] Heparin, being a polymeric glycosaminoglycan, is a known cause of significant matrix effects, which can lead to unpredictable ion suppression or enhancement of both the analyte and the internal standard.[2] This can compromise the accuracy and reliability of the results.

Q4: What are the potential issues with using sodium citrate as an anticoagulant?

A4: Sodium citrate tubes are primarily used for coagulation studies. For this compound analysis, the main drawback is the dilution of the blood sample by the liquid citrate solution. This dilution factor must be corrected for, which introduces a potential source of error.[7] Furthermore, there is a risk of incomplete mixing, leading to micro-clot formation.

Q5: How long are Cyclosporin A samples stable in EDTA whole blood?

A5: The stability of Cyclosporin A in EDTA whole blood is generally good. Published data and laboratory guidelines suggest the following stability profiles:

  • Room temperature (15-25°C): up to 7 days[1]

  • Refrigerated (2-8°C): up to 14 days[2]

  • Frozen (-20°C or lower): for at least 30 days[1] However, it is always best practice to analyze samples as soon as possible or freeze them if analysis is delayed. For long-term storage, -70°C is recommended.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low this compound (Internal Standard) Signal Matrix Suppression: The presence of interfering substances from the sample matrix, potentially exacerbated by the wrong anticoagulant (e.g., heparin).1. Confirm Anticoagulant: Verify that the sample was collected in an EDTA tube. 2. Sample Clean-up: Optimize the sample preparation method to improve the removal of interfering components. This may include solid-phase extraction (SPE) or liquid-liquid extraction (LLE). 3. Chromatographic Separation: Adjust the HPLC/UPLC gradient to better separate this compound from co-eluting matrix components.
High Variability in Results Between Replicates Inadequate Mixing: Insufficient mixing of the blood sample after collection can lead to small clots or non-homogenous distribution of the analyte. Sample Contamination: Contamination of the sample during collection or processing.1. Review Collection Procedure: Ensure proper tube inversion (8-10 times) immediately after blood collection. 2. Vortex Before Aliquoting: Gently vortex the whole blood sample before taking an aliquot for analysis. 3. Check for Clots: Visually inspect the sample for any signs of clotting. If clots are present, the sample may not be suitable for analysis.
Sample Received in the Wrong Anticoagulant Tube (e.g., Heparin or Citrate) Deviation from Validated Protocol: The analytical method is validated for a specific matrix (EDTA whole blood).1. Quarantine the Sample: Do not proceed with routine analysis. 2. Notify the Submitter: Inform the client or researcher of the issue and request a new sample collected in the correct (EDTA) tube. 3. Analysis with Caution (if re-collection is not possible): If analysis is absolutely necessary, it must be treated as a deviation. The results should be flagged, and a comment should be included in the report detailing the use of an unvalidated anticoagulant and the potential for inaccurate results due to matrix effects or dilution. A mini-validation with the alternative anticoagulant may be necessary to assess the impact.
Unexpectedly High or Low Cyclosporin A Concentrations Drug Interactions: Co-administered drugs can affect Cyclosporin A metabolism. Timing of Blood Draw: Incorrect timing of the trough or peak level blood draw.1. Review Patient Medication: Check for any co-administered drugs known to interact with Cyclosporin A. 2. Confirm Sample Collection Time: Verify that the blood sample was collected at the appropriate time relative to the last dose.

Data Summary

While a direct quantitative comparison of different anticoagulants on this compound LC-MS/MS analysis is not extensively published, the qualitative consensus strongly favors EDTA. The potential for matrix effects with other anticoagulants poses a significant risk to data quality.

Table 1: Summary of Anticoagulant Impact on this compound Analysis

AnticoagulantPrimary MechanismRecommended for CsA LC-MS/MS?Potential Impact on this compound Analysis
EDTA (K2 or K3) Chelates Calcium IonsYes (Recommended) Minimal matrix effect, considered the gold standard for this analysis.[1][2][3][4]
Heparin (Lithium or Sodium) Inhibits Thrombin FormationNo (Not Recommended) High risk of significant and unpredictable ion suppression or enhancement (matrix effect).[2]
Sodium Citrate Chelates Calcium IonsNo (Not Recommended) Causes sample dilution, requiring correction and introducing a potential source of error.[7]

Experimental Protocols

Protocol for Validation of an Alternative Anticoagulant for this compound Analysis

This protocol outlines the key experiments to perform if you must use an anticoagulant other than EDTA. This should be treated as a partial validation to assess the suitability of the alternative anticoagulant.

1. Objective: To compare the performance of an alternative anticoagulant (e.g., heparin) to the standard EDTA anticoagulant for the quantification of Cyclosporin A using a validated LC-MS/MS method with this compound as the internal standard.

2. Materials:

  • Paired whole blood samples from at least 6 individuals, collected in both EDTA and the alternative anticoagulant tubes.

  • Validated LC-MS/MS method for Cyclosporin A and this compound.

  • Calibrators and Quality Control (QC) samples prepared in EDTA whole blood.

3. Methodology:

  • 3.1. Matrix Effect Evaluation:

    • Prepare two sets of samples:

      • Set A: Extract blank matrix (from 6 different sources of both EDTA and the alternative anticoagulant) and spike the extracted solvent with Cyclosporin A and this compound at a known concentration.

      • Set B: Spike the same known concentration of Cyclosporin A and this compound into a neat solution (e.g., mobile phase).

    • Calculate the matrix factor (MF) for both the analyte and the internal standard for each anticoagulant: MF = (Peak Area in Set A) / (Peak Area in Set B).

    • The internal standard normalized MF should be close to 1. A significant deviation indicates a substantial matrix effect.

  • 3.2. Recovery Assessment:

    • Prepare three sets of samples:

      • Set 1: Spike Cyclosporin A into pre-extracted blank matrix from both anticoagulants.

      • Set 2: Spike Cyclosporin A into blank matrix from both anticoagulants before extraction.

      • Set 3: Spike Cyclosporin A into a neat solution.

    • Calculate the recovery: Recovery (%) = (Peak Area of Set 2 / Peak Area of Set 1) * 100.

    • Compare the recovery between the two anticoagulants.

  • 3.3. Parallel Analysis of Patient Samples:

    • Analyze the paired patient samples (n≥6) collected in both EDTA and the alternative anticoagulant.

    • Calculate the percentage difference in the determined Cyclosporin A concentrations between the paired samples.

    • Perform a statistical comparison (e.g., paired t-test or Bland-Altman analysis) to assess the agreement between the two anticoagulants.

4. Acceptance Criteria:

  • The matrix effect from the alternative anticoagulant should be minimal and consistent.

  • The recovery should be comparable to that obtained with EDTA.

  • The percentage difference in patient sample results should be within an acceptable range (e.g., ±15%).

Visualizations

Experimental_Workflow Figure 1: Recommended Workflow for this compound Analysis cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase start Patient Sample Collection collection_tube Collect whole blood in Lavender-top (EDTA) tube start->collection_tube mixing Gently invert tube 8-10 times collection_tube->mixing transport Transport to lab at room temperature mixing->transport sample_prep Protein precipitation with internal standard (CsA-d3) transport->sample_prep centrifugation Centrifugation sample_prep->centrifugation extraction Supernatant transfer for LC-MS/MS injection centrifugation->extraction analysis LC-MS/MS Analysis extraction->analysis data_processing Data Processing and Quantification analysis->data_processing report Report Results data_processing->report

Caption: Recommended workflow for this compound analysis.

Troubleshooting_Workflow Figure 2: Troubleshooting Unexpected Results start Unexpected Result (e.g., low IS signal, high variability) check_anticoagulant Was the correct (EDTA) tube used? start->check_anticoagulant wrong_tube Action: Quarantine sample. Request recollection. Report with caution if analyzed. check_anticoagulant->wrong_tube No check_sample_quality Any visible clots or hemolysis? check_anticoagulant->check_sample_quality Yes sample_issue Action: Request recollection. Sample may be compromised. check_sample_quality->sample_issue Yes check_sample_prep Review sample preparation steps check_sample_quality->check_sample_prep No check_lcms_performance Review LC-MS/MS system performance check_sample_prep->check_lcms_performance resolve Issue Resolved check_lcms_performance->resolve

Caption: Troubleshooting decision tree for unexpected results.

References

addressing carryover issues in Cyclosporin A-d3 quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting strategies and frequently asked questions to help researchers, scientists, and drug development professionals address carryover issues encountered during the quantification of Cyclosporin A-d3 using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is chromatographic carryover?

A: Chromatographic carryover refers to the appearance of an analyte's signal in a sample analysis that originates from a preceding injection.[1] In LC-MS/MS, this means that trace amounts of this compound from a high-concentration sample can remain in the system and be detected in subsequent runs, typically in blank or low-concentration samples.[1] This can lead to an overestimation of the analyte's concentration and compromise the accuracy of quantitative results.[1]

Q2: Why is this compound susceptible to carryover?

A: Cyclosporin A is a large, cyclic, and hydrophobic peptide.[2] Molecules with these characteristics, especially "sticky" biomolecules, have a higher tendency to adsorb to surfaces within the LC-MS/MS system.[1] This adsorption can occur on various components, including the autosampler needle, injection valve, transfer tubing, column frits, and the mass spectrometer's ion source.[1][3]

Q3: How can I distinguish between carryover and system contamination?

A: Carryover and contamination can produce similar effects (unwanted analyte signals), but their sources differ.

  • Carryover is systematic and appears immediately following a high-concentration sample, with the signal typically decreasing in subsequent blank injections.

  • Contamination results in a more consistent and random appearance of the analyte signal, even in blanks that have not followed a high sample.[3] To test for contamination, you can double or triple the column equilibration time before injecting a blank. If the contaminating peak area increases proportionally, it suggests contamination of the mobile phase or the blank solution itself.[3]

Q4: What is considered an acceptable level of carryover for a validated method?

A: For validated bioanalytical methods, carryover in a blank sample following the highest calibration standard should not be greater than 20% of the peak area of the lower limit of quantitation (LLOQ).[3] However, some studies report achieving much lower levels, such as negligible carryover of 0.1%.[4] The specific acceptance criteria can depend on the assay's requirements and regulatory guidelines.

Troubleshooting Guide for Carryover Issues

Carryover can originate from multiple points within the LC-MS/MS system. A systematic approach is crucial to efficiently identify and resolve the issue.

Step 1: Confirmation and Assessment of Carryover

The first step is to confirm that carryover is present and to quantify its extent.

Experimental Protocol: Carryover Assessment

  • Equilibrate the System: Run the mobile phase through the system until a stable baseline is achieved.

  • Inject Blank: Inject a blank sample (e.g., mobile phase or matrix without analyte) to establish the baseline and ensure the system is clean.

  • Inject High-Concentration Standard: Inject the highest concentration calibrator or quality control (QC) sample used in your assay.

  • Inject Sequential Blanks: Immediately following the high-concentration standard, inject a series of at least three blank samples using the same method.

  • Analyze Results: Examine the chromatograms of the blank injections. The presence of a peak at the retention time of this compound in the first blank, which decreases in subsequent blanks, confirms carryover.

  • Calculation: Calculate the percent carryover using the following formula: % Carryover = (Peak Area in first Blank / Peak Area in High Standard) * 100

Step 2: Systematic Isolation of the Carryover Source

The following workflow helps to systematically pinpoint the source of the carryover by sequentially bypassing components of the LC system.

G cluster_0 Troubleshooting Workflow for Carryover A Start: Carryover Confirmed B Inject Blank after High Standard (Bypass Column & MS) A->B C Is Peak Present? B->C D Source is Autosampler (Needle, Loop, Valve) C->D Yes E Inject Blank after High Standard (Bypass MS only) C->E No I Implement Corrective Actions D->I F Is Peak Present? E->F G Source is LC Column (Frits, Packing Material) F->G Yes H Source is MS (Ion Source, Capillary) F->H No G->I H->I J Re-evaluate Carryover I->J K End: Issue Resolved J->K

Caption: A systematic workflow for isolating the source of carryover.

Step 3: Mitigation Strategies

Once the primary source of carryover is identified, implement the appropriate corrective actions.

A. Autosampler-Related Carryover

The autosampler, including the needle, injection port, rotor seal, and sample loop, is a common source of carryover.[3][5]

  • Improve Needle Wash:

    • Ensure the needle wash solvent is effective at solubilizing this compound. A strong organic solvent or a mixture mimicking the mobile phase (e.g., 90% methanol and 10% isopropanol) is often effective.[6]

    • Increase the volume and duration of the needle wash cycle.

    • Use multiple wash solvents, moving from a strong organic solvent to a weaker one to ensure complete removal.

  • Check Hardware:

    • Worn or dirty rotor seals and stators are a primary cause of carryover.[3] Inspect and clean these components, or replace them if they show signs of scratching or wear.

    • Ensure proper drainage of the injector valve waste line to prevent backflow.[3]

B. LC Column-Related Carryover

The analytical column, especially its frits and packing material, can retain the analyte.[1]

  • Implement a Strong Column Wash: After each analytical run or batch, flush the column with a strong solvent (e.g., 100% isopropanol or acetonitrile) to remove strongly retained compounds. The separation of cyclosporine is very sensitive to the mobile phase composition.[7]

  • Use a Guard Column: A guard column can trap "sticky" compounds before they reach the analytical column. While this can be a source of carryover itself, it is easier and more cost-effective to replace a guard column than the main analytical column.[1]

  • Optimize Mobile Phase: Adding competitive inhibitors or modifiers to the mobile phase, such as trifluoroacetic acid (TFA), can reduce hydrophobic interactions between this compound and the stationary phase.[2][8]

C. Mass Spectrometer-Related Carryover

The MS ion source and transfer capillary can become contaminated.[1]

  • Regular Cleaning: Implement a routine schedule for cleaning the ion source components, including the capillary, cone, and ion transfer tube, as per the manufacturer's instructions.[1]

  • Optimize Gas Flow and Temperature: Ensure that the nebulizer gas flow and source temperature are optimized to prevent analyte condensation on source surfaces.

Quantitative Data Summary

The following table summarizes typical performance characteristics from validated LC-MS/MS methods for Cyclosporin A, which can serve as a benchmark when troubleshooting.

ParameterTypical Value/RangeReference
Linearity Range2 - 1250 ng/mL[9]
Lower Limit of Quantification (LLOQ)0.5 - 2 ng/mL[9][10]
Inter-day Precision (CV%)< 10%[4][9]
Inter-day Accuracy90 - 113%[9]
Carryover< 0.1% (Negligible)[4]
Extraction Recovery76.6% - 95.5%[9][10]

Visualizing Carryover Sources

Understanding the potential sources of carryover within the LC-MS/MS system is key to effective troubleshooting.

G cluster_0 LC-MS/MS System cluster_1 Potential Carryover Points Autosampler Autosampler Column LC Column Autosampler->Column MS Mass Spectrometer Column->MS Needle Sample Needle Needle->Autosampler Valve Injector Valve/Seal Valve->Autosampler Loop Sample Loop Loop->Autosampler Tubing Transfer Tubing Tubing->Column Guard Guard Column/Frits Guard->Column Analytical Analytical Column Analytical->Column Source Ion Source Source->MS Capillary Transfer Capillary Capillary->MS

Caption: Potential sources of carryover in an LC-MS/MS system.

References

Validation & Comparative

A Head-to-Head Battle: Cyclosporin A-d3 versus Cyclosporin D as Internal Standards in LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals striving for the highest accuracy and precision in the quantification of Cyclosporin A, the choice of internal standard is a critical decision. This guide provides an objective comparison of two commonly used internal standards: the deuterated analog Cyclosporin A-d3 and the structural analog Cyclosporin D. By examining their performance based on experimental data, this guide aims to equip you with the knowledge to select the optimal internal standard for your analytical needs.

The ideal internal standard (IS) should mimic the analyte's behavior throughout the entire analytical process, from sample preparation to detection. This includes similar extraction recovery, ionization efficiency, and chromatographic retention. Any variations encountered by the analyte should be mirrored by the IS, allowing for accurate correction and reliable quantification.

This compound, a stable isotope-labeled internal standard (SIL-IS), is chemically identical to Cyclosporin A, with the only difference being the substitution of three hydrogen atoms with deuterium. This near-identical nature makes it, in theory, the perfect mimic. In contrast, Cyclosporin D is a naturally occurring analog of Cyclosporin A, differing in the amino acid at position 2. While structurally similar, this difference can lead to variations in physicochemical properties.

Performance Under the Magnifying Glass: A Data-Driven Comparison

To provide a clear comparison, the following tables summarize the key performance parameters for this compound and Cyclosporin D as internal standards in the LC-MS/MS quantification of Cyclosporin A. The data presented is a synthesis of typical performance characteristics observed in various studies.

Performance Parameter This compound (Deuterated IS) Cyclosporin D (Structural Analog IS) Comment
Co-elution with Cyclosporin A Nearly identical retention time, ensuring simultaneous exposure to matrix effects.[1]Similar, but distinct retention time.[2]Deuterated standards are designed to co-elute with the analyte, providing superior correction for matrix-induced ionization suppression or enhancement.[1][3]
Correction for Matrix Effects Excellent. Effectively compensates for variations in ionization efficiency caused by complex biological matrices.[3]Good. Generally provides adequate correction, but differences in ionization response compared to Cyclosporin A can occur.The closer the chemical and physical properties of the IS to the analyte, the better it can compensate for matrix effects.
Extraction Recovery Identical to Cyclosporin A due to their chemical equivalence.High and consistent, but may differ slightly from Cyclosporin A under certain extraction conditions.
Linearity (R²) of Calibration Curve Typically ≥ 0.99Typically ≥ 0.99Both internal standards can be used to generate linear calibration curves over a wide concentration range.
Precision (%CV) Typically < 5%Typically < 10%The use of a deuterated internal standard generally results in better precision due to more effective normalization.
Accuracy (%Bias) Typically within ± 5%Typically within ± 15%Higher accuracy is often achieved with deuterated standards as they more closely track the analyte's behavior.

The "Why" Behind the Data: A Look at the Mechanisms

The superior performance of this compound stems from its fundamental properties as a SIL-IS. Since it is chemically identical to the analyte, it experiences the same degree of ion suppression or enhancement in the mass spectrometer's ion source.[4] This is a crucial advantage when analyzing complex matrices like whole blood, where endogenous compounds can significantly impact ionization efficiency.

Cyclosporin D, while a good structural analog, has a different amino acid at one position. This seemingly small change can alter its three-dimensional structure and physicochemical properties, leading to slight differences in chromatographic behavior and ionization response compared to Cyclosporin A. While often acceptable, these differences can introduce a small but significant bias in the final quantified value, particularly at low concentrations.

One of the key considerations for an internal standard is that it should not interfere with the immunosuppressive activity measurement of the analyte. Cyclosporin D exhibits practically no immunological activity, making it a suitable choice in this regard.[5][6]

Visualizing the Concepts

To better understand the theoretical underpinnings and practical applications, the following diagrams illustrate the key concepts discussed.

The Ideal Internal Standard: A Conceptual Workflow

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (Analyte + Matrix) Add_IS Add Internal Standard (IS) Sample->Add_IS Extraction Extraction Add_IS->Extraction Extract Analyte + IS in Matrix Extraction->Extract LC LC Separation Extract->LC MS MS/MS Detection LC->MS Ratio Calculate Peak Area Ratio (Analyte / IS) MS->Ratio Quant Quantify Analyte Concentration Ratio->Quant

Caption: Experimental workflow for quantification using an internal standard.

Cyclosporin A Signaling Pathway

cluster_nucleus Nucleus T-Cell Receptor T-Cell Receptor Ca2+ Ca2+ T-Cell Receptor->Ca2+ Calcineurin Calcineurin Ca2+->Calcineurin NFAT (inactive) NFAT (inactive) Calcineurin->NFAT (inactive) Dephosphorylates NFAT (active) NFAT (active) IL-2 Gene Transcription IL-2 Gene Transcription NFAT (active)->IL-2 Gene Transcription Promotes NFAT (inactive)->NFAT (active) Cyclosporin A Cyclosporin A CsA-Cyclophilin Complex CsA-Cyclophilin Complex Cyclosporin A->CsA-Cyclophilin Complex Cyclophilin Cyclophilin Cyclophilin->CsA-Cyclophilin Complex CsA-Cyclophilin Complex->Calcineurin Inhibits Nucleus Nucleus

Caption: Simplified signaling pathway of Cyclosporin A's immunosuppressive action.[2][7][8][9]

Experimental Protocols: A Guide to Implementation

The following provides a generalized experimental protocol for the quantification of Cyclosporin A in whole blood using either this compound or Cyclosporin D as an internal standard.

Sample Preparation (Protein Precipitation)
  • To 50 µL of whole blood sample, calibrator, or quality control, add 100 µL of the internal standard working solution (containing either this compound or Cyclosporin D in methanol).

  • Vortex for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC Column: C18 column (e.g., 50 x 2.1 mm, 2.7 µm)

  • Mobile Phase A: 2 mM ammonium acetate and 0.1% formic acid in water

  • Mobile Phase B: Methanol

  • Flow Rate: 0.5 mL/min

  • Gradient: A typical gradient would start at 60% B, increase to 100% B, hold, and then return to initial conditions for column re-equilibration.

  • Injection Volume: 10 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • MRM Transitions:

    • Cyclosporin A: [M+NH₄]⁺ → [Product Ion]⁺ (e.g., 1220.0 → 1203.0 m/z)

    • This compound: [M+NH₄]⁺ → [Product Ion]⁺ (e.g., 1223.0 → 1206.0 m/z)

    • Cyclosporin D: [M+NH₄]⁺ → [Product Ion]⁺ (e.g., 1234.0 → 1217.0 m/z)

Note: Specific MRM transitions should be optimized for the instrument being used.

Conclusion: Making the Right Choice for Your Research

The choice between this compound and Cyclosporin D as an internal standard depends on the specific requirements of the assay.

  • For the highest level of accuracy and precision, especially in regulated environments or when analyzing samples with significant matrix effects, this compound is the superior choice. Its ability to perfectly mimic the behavior of Cyclosporin A ensures the most reliable correction for analytical variability.

  • Cyclosporin D is a cost-effective and often adequate alternative for many research applications. It provides good performance, and its lack of immunosuppressive activity is an advantage. However, researchers should be aware of the potential for slight inaccuracies due to differences in its physicochemical properties compared to Cyclosporin A.

Ultimately, the decision rests on a balance between the desired level of analytical rigor and budgetary considerations. For critical applications where data integrity is paramount, the investment in a deuterated internal standard like this compound is well justified.

References

A Comparative Guide to Inter-Laboratory Analysis of Cyclosporin A Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for the quantitative analysis of Cyclosporin A (CsA) in whole blood, with a specific focus on the use of a deuterated internal standard (IS). The inclusion of a stable isotope-labeled IS, such as Cyclosporin A-d12, is a critical component in modern analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), to correct for matrix effects and improve analytical accuracy and precision.[1] This document summarizes key performance data from various studies and presents detailed experimental protocols to aid laboratories in the development, validation, and comparison of their own assays.

Introduction to Cyclosporin A and the Role of Deuterated Standards

Cyclosporin A is a potent calcineurin inhibitor widely used as an immunosuppressant in organ transplantation to prevent rejection. Therapeutic drug monitoring (TDM) of CsA is essential due to its narrow therapeutic index and significant pharmacokinetic variability. Accurate and precise measurement of CsA concentrations in whole blood is therefore crucial for patient management.

Historically, immunoassays were common for CsA TDM, but they can suffer from cross-reactivity with CsA metabolites, leading to overestimation of the parent drug concentration.[2] LC-MS/MS has emerged as the gold standard for CsA analysis, offering high specificity and sensitivity.[3] The use of a deuterated internal standard, which co-elutes with the analyte and has a similar ionization efficiency, is considered best practice to compensate for variations during sample preparation and analysis.[1][4]

Comparative Performance of LC-MS/MS Methods

The following tables summarize the performance characteristics of different LC-MS/MS methods for Cyclosporin A analysis that utilize a deuterated internal standard. These data are compiled from various published studies and serve as a benchmark for laboratories.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

Study / MethodLinear Range (ng/mL)LLOQ (ng/mL)
Method A [1]2 - 12502> 0.997
Method B [5]Not Specified2.5Not Specified
Method C [3]5.85 - 18905.85> 0.99

Table 2: Precision and Accuracy

Study / MethodIntra-Assay Precision (CV%)Inter-Assay Precision (CV%)Accuracy (%)
Method A [1]0.9 - 14.72.5 - 12.590 - 113 (Inter-Assay)
Method B [5]< 8< 8Bias < 5%
Method C [3]Not Specified< 4.15 (for diluted samples)Not Specified

Experimental Protocols

Below are representative experimental protocols for the analysis of Cyclosporin A in whole blood using LC-MS/MS with a deuterated internal standard.

Protocol 1: Protein Precipitation Method

This protocol is a common and straightforward approach for sample preparation.

  • Sample Preparation:

    • To 50 µL of whole blood sample, standard, or quality control, add 100 µL of a protein precipitation solution.

    • The precipitation solution consists of methanol containing the deuterated internal standard (e.g., Cyclosporin A-d12) at a concentration of 50 ng/mL.

    • Vortex the mixture for 30 seconds to ensure complete protein precipitation.

    • Centrifuge the mixture at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • LC Column: C18 column (e.g., 50 x 2.1 mm, 2.7 µm).[3]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in methanol.

    • Gradient: A typical gradient would start with a higher percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step.

    • Flow Rate: 0.5 mL/min.[3]

    • Injection Volume: 10 µL.

    • Mass Spectrometry: Electrospray ionization (ESI) in positive mode.

    • MRM Transitions:

      • Cyclosporin A: e.g., m/z 1202.8 -> 1185.8

      • Cyclosporin A-d12: e.g., m/z 1214.8 -> 1197.8

Protocol 2: Online Solid Phase Extraction (SPE) Method

This method offers enhanced sample cleanup.

  • Sample Preparation:

    • Proteins are precipitated using a zinc-sulfate solution.[1]

    • The sample is then injected into the LC system.

  • LC-MS/MS Conditions:

    • Online SPE: The sample is first loaded onto a trapping column for wash and pre-concentration.

    • Analytical Column: A C18 or similar reversed-phase column.

    • Mobile Phase and Gradient: Similar to the protein precipitation method, with specific steps for loading, washing, and eluting from the SPE column.

    • Mass Spectrometry: ESI in positive mode with appropriate MRM transitions.

Visualizations

Cyclosporin A Signaling Pathway

The following diagram illustrates the mechanism of action of Cyclosporin A, highlighting its role in the inhibition of the calcineurin pathway, which ultimately blocks T-cell activation.

G cluster_nucleus Nucleus CsA Cyclosporin A Complex CsA-Cyclophilin Complex CsA->Complex binds Cyp Cyclophilin Cyp->Complex Calcineurin Calcineurin Complex->Calcineurin inhibits NFATp NFAT (phosphorylated) Calcineurin->NFATp dephosphorylates NFATa NFAT (active) IL2 IL-2 Gene Transcription NFATa->IL2 activates

Caption: Mechanism of Cyclosporin A immunosuppression.

Experimental Workflow for Cyclosporin A Analysis

The diagram below outlines the typical workflow for analyzing Cyclosporin A in whole blood samples using LC-MS/MS with a deuterated internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Start Whole Blood Sample Spike Spike with Deuterated IS Start->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometry Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Concentration Ratio (Analyte/IS) Integrate->Calculate Quantify Quantify using Calibration Curve Calculate->Quantify Result Final Concentration Report Quantify->Result

Caption: Workflow for LC-MS/MS analysis of Cyclosporin A.

References

The Gold Standard: Why a Deuterated Internal Standard Reigns Supreme in Cyclosporin A Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the therapeutic drug monitoring of Cyclosporin A, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantitative results. This guide provides a comprehensive comparison between deuterated and non-deuterated internal standards for the analysis of Cyclosporin A by liquid chromatography-tandem mass spectrometry (LC-MS/MS), supported by experimental data and detailed protocols.

The use of a stable isotope-labeled internal standard, such as deuterated Cyclosporin A (CsA-d12), is widely considered the gold standard in bioanalysis.[1][2] Its chemical and physical properties are nearly identical to the analyte of interest, Cyclosporin A, ensuring it behaves similarly during sample preparation, chromatography, and ionization in the mass spectrometer. This co-elution and similar ionization response allow it to effectively compensate for variations in the analytical process, such as matrix effects and instrument drift, leading to superior accuracy and precision.[2]

Non-deuterated internal standards, which can be either structural analogs like Cyclosporin D (CsD) or unrelated compounds such as ascomycin, are alternative options. While more readily available and potentially less expensive, they may not perfectly mimic the behavior of Cyclosporin A, potentially leading to less reliable quantification.

Performance Under the Microscope: A Data-Driven Comparison

The superiority of a deuterated internal standard is evident when examining key analytical performance metrics. The following tables summarize data from studies comparing the use of isotopically labeled internal standards (ILIS) with analog internal standards (ANIS) for Cyclosporin A analysis.

Performance Metric Deuterated Internal Standard (CsA-d12) Non-Deuterated Internal Standard (Cyclosporin D) Reference
Within-Day Imprecision (%CV) <10%<10%[3]
Between-Day Imprecision (%CV) <8%<8%[3]
Median Accuracy (%) -2.1%-2.0%[3]
Matrix Effects No significant effects observedNo significant effects observed[3]

Table 1: Comparison of Precision and Accuracy for Cyclosporin A Quantification.

While one study found that both isotopically labeled and analog internal standards can achieve acceptable levels of precision and accuracy under optimized conditions[3], the inherent advantages of deuterated standards in compensating for analytical variability make them the more robust choice for high-stakes applications like therapeutic drug monitoring.

The Experimental Blueprint: Protocols for Analysis

Achieving reliable results hinges on a well-defined experimental protocol. Below are detailed methodologies for the quantification of Cyclosporin A using both deuterated and non-deuterated internal standards.

Sample Preparation: Protein Precipitation

A common and effective method for extracting Cyclosporin A from whole blood is protein precipitation.

  • To 100 µL of EDTA whole blood, add 200 µL of a precipitant solution. This solution typically consists of an organic solvent like acetonitrile or a mixture of zinc sulfate and methanol.[4][5]

  • The precipitant solution should contain the internal standard (either CsA-d12 or a non-deuterated analog) at a known concentration.

  • Vortex the mixture vigorously for at least 30 seconds to ensure complete protein precipitation.[5]

  • Centrifuge the sample at high speed (e.g., 13,000 rpm) for 5 minutes to pellet the precipitated proteins.[5]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for injection into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The following are typical LC-MS/MS parameters for the analysis of Cyclosporin A.

Parameter Condition Reference
LC Column C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.7 µm)[4]
Mobile Phase A Water with 2 mM ammonium acetate and 0.1% formic acid[5]
Mobile Phase B Acetonitrile with 2 mM ammonium acetate and 0.1% formic acid[5]
Flow Rate 0.5 mL/min[4]
Injection Volume 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive[5]
MS/MS Mode Multiple Reaction Monitoring (MRM)[4]
MRM Transition (Cyclosporin A) m/z 1220.0 -> 1203.0 ([M+NH4]+)[5]
MRM Transition (CsA-d12) m/z 1232.0 -> 1215.2[4]
MRM Transition (Cyclosporin D) m/z 1216.8 -> 1199.8

Table 2: Typical LC-MS/MS Conditions for Cyclosporin A Analysis.

Visualizing the Process and the Pathway

To better understand the analytical workflow and the mechanism of action of Cyclosporin A, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis WholeBlood Whole Blood Sample AddIS Add Internal Standard (Deuterated or Non-Deuterated) WholeBlood->AddIS Precipitation Protein Precipitation (e.g., Acetonitrile) AddIS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection LC Liquid Chromatography (Separation) Injection->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS DataAnalysis Data Analysis (Calculate Concentration) MS->DataAnalysis

Experimental Workflow for Cyclosporin A Analysis.

Cyclosporin A exerts its immunosuppressive effects by inhibiting the calcineurin-NFAT signaling pathway. This pathway is crucial for the activation of T-cells, which play a central role in the immune response.

G TCR T-Cell Receptor Activation Ca_influx Ca2+ Influx TCR->Ca_influx Calmodulin Calmodulin Ca_influx->Calmodulin Calcineurin_inactive Calcineurin (Inactive) Calmodulin->Calcineurin_inactive Calcineurin_active Calcineurin (Active) Calcineurin_inactive->Calcineurin_active Activates NFAT_P NFAT-P (Cytoplasm) Calcineurin_active->NFAT_P Dephosphorylates NFAT NFAT (Nucleus) NFAT_P->NFAT Gene_Transcription Gene Transcription (e.g., IL-2) NFAT->Gene_Transcription Immune_Response T-Cell Proliferation & Immune Response Gene_Transcription->Immune_Response CyclosporinA Cyclosporin A Cyclophilin Cyclophilin CyclosporinA->Cyclophilin CsA_Complex Cyclosporin A-Cyclophilin Complex Cyclophilin->CsA_Complex CsA_Complex->Calcineurin_active Inhibits

Cyclosporin A Mechanism of Action: Inhibition of the Calcineurin-NFAT Signaling Pathway.

References

Safety Operating Guide

Safe Disposal of Cyclosporin A-d3: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the proper disposal of Cyclosporin A-d3, a deuterated analog of the potent immunosuppressant Cyclosporin A. Due to the significant health hazards associated with the parent compound, including potential carcinogenicity and reproductive toxicity, this compound must be handled and disposed of as hazardous chemical waste.[1][2] Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance.

Hazard Identification and Classification

Cyclosporin A is classified as a hazardous substance.[2] All waste generated from its use, including the deuterated form, must be managed accordingly.

Hazard ClassificationDescriptionPrimary References
Acute Oral Toxicity Category 4: Harmful if swallowed.[2]Safety Data Sheet (SDS)
Carcinogenicity Category 1B: May cause cancer.[1][2]Safety Data Sheet (SDS)
Reproductive Toxicity Category 1B: May damage fertility or the unborn child.[1][2]Safety Data Sheet (SDS)
Regulatory Status Regulated as a hazardous waste under the Resource Conservation and Recovery Act (RCRA).[3]Environmental Protection Agency (EPA)

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the mandatory steps for the safe collection, storage, and disposal of all waste streams contaminated with this compound.

Required Personal Protective Equipment (PPE)

Before handling this compound or its waste, personnel must wear the following PPE to prevent exposure:[4][5]

  • Gloves: Two pairs of chemically resistant nitrile gloves are recommended ("double-gloving").[4]

  • Eye Protection: Safety glasses or splash goggles.

  • Lab Coat: A designated lab coat to be kept in the work area.

  • Respiratory Protection: If there is a risk of generating aerosols or dust, work must be conducted in a certified chemical fume hood.[4][6]

Waste Segregation and Collection

Proper segregation at the point of generation is the first critical step.[3] Never mix hazardous this compound waste with non-hazardous materials.

  • Unused/Expired Product: Any remaining pure this compound or solutions should be collected for disposal as hazardous waste.[4] Do not attempt to neutralize or dispose of it down the drain.[1]

  • Contaminated Labware: This includes items like pipette tips, vials, and other disposable materials that have come into direct contact with this compound. These items must be placed in a designated hazardous waste container.[4]

  • Sharps: Needles and syringes used for handling this compound must be disposed of immediately into a designated sharps container destined for incineration.[4] Do not recap or bend needles.[4]

  • Cleaning Materials: Absorbent pads, wipes, and contaminated PPE used for cleaning work surfaces or spills must also be collected as hazardous waste.[4]

Decontamination of Surfaces and Reusable Equipment
  • Work Surfaces: After handling this compound, decontaminate the work area (e.g., inside a chemical fume hood) using a "triple wipe" method. Wipe the surface three separate times with a clean cloth dampened with a 70% ethanol solution for each wipe.[4]

  • Reusable Glassware: Non-porous materials like glassware can be decontaminated. This involves a "triple rinse" with a 70% ethanol solution.[4] The first rinseate must be collected as hazardous chemical waste; subsequent rinses can typically be disposed of down the drain, but it is crucial to verify this with your institution's Environmental Health & Safety (EH&S) office.[7]

Waste Containerization and Labeling
  • Container Type: Use only chemically compatible containers with secure, leak-proof closures.[3][8] Plastic is often preferred.[9]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name "this compound".[6] Avoid using abbreviations.[6] The label should also indicate the accumulation start date (the date the first piece of waste is placed in the container).

  • Container Management: Keep waste containers closed at all times except when adding waste.[8][9] Do not fill containers beyond 90% capacity to allow for expansion.[8]

Storage and Final Disposal
  • Satellite Accumulation Area (SAA): Store sealed and labeled hazardous waste containers in a designated SAA at or near the point of generation.[8][9] This area must be under the control of laboratory personnel.[3]

  • Waste Pickup: Contact your institution's EH&S or a certified hazardous waste disposal contractor for waste pickup.[4] Follow their specific procedures for scheduling a collection. The final disposal method for this type of waste is typically high-temperature incineration.

Logical Workflow for this compound Disposal

The following diagram illustrates the procedural flow for the safe management and disposal of this compound waste streams.

G cluster_0 Waste Generation Point (e.g., Fume Hood) cluster_1 Segregation & Collection cluster_2 Storage & Disposal gen This compound Handling & Use waste_types Unused Product Contaminated Labware Sharps Cleaning Materials gen->waste_types hw_container Hazardous Waste Container waste_types:f0->hw_container waste_types:f1->hw_container waste_types:f3->hw_container sharps_container Sharps Container (for Incineration) waste_types:f2->sharps_container saa Store in Satellite Accumulation Area (SAA) hw_container->saa sharps_container->saa pickup Arrange EH&S Waste Pickup saa->pickup disposal Final Disposal (Incineration) pickup->disposal

Caption: Workflow for the proper disposal of this compound waste.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Cyclosporin A-d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Cyclosporin A-d3, a deuterated form of the potent immunosuppressant Cyclosporin A. Adherence to these procedural steps is critical to minimize exposure risk and ensure proper disposal.

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, a multi-layered approach to safety, combining engineering controls and personal protective equipment, is essential. All operations involving this compound should be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[1][2]

Key Personal Protective Equipment:

  • Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves are recommended, and double gloving is advised for enhanced protection.[1][2] Regularly inspect gloves for any signs of degradation or puncture.

  • Eye Protection: ANSI-approved safety glasses with side shields or chemical splash goggles are required to protect against accidental splashes.[1]

  • Body Protection: A fully buttoned laboratory coat, full-length pants, and closed-toe shoes are necessary to prevent skin contact.[1][2] For tasks with a higher risk of contamination, additional protective clothing such as aprons or disposable suits should be considered.[3]

  • Respiratory Protection: If there is a potential for aerosol generation and engineering controls are insufficient, a NIOSH/MSHA-approved respirator should be used.[1][3] A full-face particle respirator with N100 (US) cartridges is a suitable option.[1]

Operational Plan for Safe Handling

A systematic workflow is crucial for safely managing this compound from receipt to disposal.

1. Receiving and Unpacking:

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Wear appropriate PPE (gloves, lab coat, and eye protection) before opening the package in a well-ventilated area or a chemical fume hood.

2. Storage:

  • Store this compound in a cool, dry, and well-ventilated area.[1]

  • The recommended storage temperature is typically 2-8°C.[1]

  • Keep containers tightly closed and clearly labeled.[1]

  • Store away from incompatible materials such as oxidizing agents.[1][3]

3. Preparation and Use:

  • All handling of this compound, especially the preparation of solutions, must be performed inside a certified chemical fume hood to prevent aerosol generation.[2]

  • Use the smallest practical quantities for the experiment.[1]

  • Cover the work surface with an absorbent, disposable liner.[2]

  • Wash hands thoroughly after handling the compound, even after removing gloves.[1][2]

4. Spill Management:

  • Minor Spills (<1 Liter): Wearing appropriate PPE, absorb the spill with an inert material.[1] Collect the contaminated material in a sealed, labeled container for hazardous waste disposal.[1] Clean the spill area with a 70% ethanol solution, wiping the surface three times.[2]

  • Major Spills (>1 Liter): Evacuate the area and contact the institution's environmental health and safety (EH&S) office immediately.[1]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.

  • Unused Product and Contaminated Materials: All unused this compound and materials contaminated with it (e.g., gloves, absorbent pads, pipette tips) must be disposed of as hazardous waste.[2]

  • Waste Containers: Collect waste in clearly labeled, sealed containers.[1]

  • Decontamination: Reusable glassware and non-porous materials can be decontaminated by triple rinsing with a 70% ethanol solution.[2] The rinsate should be collected as hazardous waste.

  • Sharps: Needles and syringes used for handling this compound solutions must be disposed of in a designated sharps container for incineration.[2]

  • Waste Collection: Follow your institution's specific procedures for hazardous waste collection.[1][2]

Quantitative Exposure Data

ParameterValueReference
Occupational Exposure Limit (OEL) for Cyclosporine17.5 µg/m³[4]
Internal Wipe Limit for Cyclosporine100 µ g/100 cm²[3]

Safe Handling and Disposal Workflow

Safe Handling and Disposal Workflow for this compound A Receiving and Unpacking (Wear PPE) B Storage (2-8°C, Tightly Sealed) A->B Store Securely C Preparation and Use (In Chemical Fume Hood) B->C Retrieve for Use D Experimentation C->D Proceed with Work E Spill? D->E Potential for Spills H Decontamination (Triple Rinse Reusables) D->H Post-Experiment I Waste Collection (Hazardous Waste) D->I Collect Contaminated Disposables F Minor Spill Cleanup (Absorb, Triple Wipe) E->F Yes, <1 Liter G Major Spill (Evacuate, Call EHS) E->G Yes, >1 Liter E->H No F->I H->I Collect Rinsate J Disposal (Follow Institutional Protocol) I->J Request Pickup

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.